Product packaging for 2-Chloro-1-(3-fluorophenyl)ethanone(Cat. No.:CAS No. 53688-18-9)

2-Chloro-1-(3-fluorophenyl)ethanone

Cat. No.: B135899
CAS No.: 53688-18-9
M. Wt: 172.58 g/mol
InChI Key: XGRNMEBMWPBPRT-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO B135899 2-Chloro-1-(3-fluorophenyl)ethanone CAS No. 53688-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRNMEBMWPBPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623850
Record name 2-Chloro-1-(3-fluorophenyl)ethan-1-one
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53688-18-9
Record name 2-Chloro-1-(3-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53688-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3-fluorophenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID60623850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone from 3-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The primary focus is the direct α-chlorination of 3-fluoroacetophenone, for which detailed experimental protocols are provided. This document also includes tabulated physicochemical and spectroscopic data for both the starting material and the final product, alongside graphical representations of the reaction pathway and experimental workflow to support laboratory investigation and process development.

Introduction

This compound is a halogenated aromatic ketone that serves as a key building block in the synthesis of a variety of more complex molecules. The presence of the chlorine atom at the α-position to the carbonyl group provides a reactive site for nucleophilic substitution, making it a versatile synthon for the introduction of various functional groups. The fluorine substituent on the phenyl ring can modulate the electronic properties and metabolic stability of downstream compounds, a feature of significant interest in drug discovery. This guide details the laboratory-scale synthesis of this compound from the readily available 3-fluoroacetophenone.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of the starting material and the product is crucial for reaction monitoring, product identification, and quality control.

3-Fluoroacetophenone (Starting Material)
PropertyValueReference
CAS Number 455-36-7[1]
Molecular Formula C₈H₇FO
Molecular Weight 138.14 g/mol
Appearance Clear colorless to yellow liquid[2]
Boiling Point 81 °C @ 9 mmHg[1][2][3]
Density 1.126 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.509[1][2]
Flash Point 81 °C (177.8 °F)[3]
Solubility Slightly soluble in water[2]
This compound (Product)
PropertyValueReference
CAS Number 53688-18-9[4]
Molecular Formula C₈H₆ClFO[4]
Molecular Weight 172.58 g/mol
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.75-7.72 (m, 1H), 7.65 (ddd, J = 7.8, 2.0, 1.0 Hz, 1H), 7.49 (td, J = 8.0, 5.8 Hz, 1H), 7.30 (ddd, J = 8.4, 2.5, 0.9 Hz, 1H), 4.70 (s, 2H)
¹³C NMR (CDCl₃, 101 MHz), δ (ppm) 190.1 (d, J = 2.4 Hz), 162.8 (d, J = 248.5 Hz), 136.2 (d, J = 6.8 Hz), 130.8 (d, J = 7.6 Hz), 124.7 (d, J = 3.1 Hz), 121.2 (d, J = 21.6 Hz), 115.5 (d, J = 22.4 Hz), 46.1
IR (KBr, cm⁻¹) ~1690 (C=O stretch), ~1600, ~1580, ~1480 (aromatic C=C stretch), ~1250 (C-F stretch), ~800-600 (C-Cl stretch)
Mass Spectrum (EI, m/z) 172/174 (M+), 123 (M-CH₂Cl), 95 (M-COCH₂Cl)

Note: Spectroscopic data for this compound is predicted data based on analogous compounds and general spectroscopic principles, as a complete, verified experimental dataset was not available in the cited literature. Researchers should verify the identity of their synthesized product using standard analytical techniques.

Synthesis of this compound

The α-chlorination of 3-fluoroacetophenone can be effectively achieved using several chlorinating agents. This guide provides two detailed experimental protocols using sulfuryl chloride and N-chlorosuccinimide (NCS), respectively. Both methods are widely used for the α-chlorination of ketones.

Reaction Pathway

The general reaction involves the conversion of the ketone to its enol or enolate form, which then undergoes electrophilic attack by a chlorine source.

reaction_pathway start 3-Fluoroacetophenone enol Enol Intermediate start->enol Acid or Base Catalysis product This compound enol->product reagent Chlorinating Agent (e.g., SO₂Cl₂, NCS) reagent->enol

Figure 1: General reaction pathway for the α-chlorination of 3-fluoroacetophenone.
Experimental Protocol 1: Chlorination using Sulfuryl Chloride

This method is adapted from a general procedure for the α-chlorination of substituted acetophenones.[5] Sulfuryl chloride is a powerful and effective chlorinating agent, but it must be handled with care due to its corrosive and reactive nature.

Materials:

  • 3-Fluoroacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol

  • Dichloromethane (DCM) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroacetophenone (1.0 eq) in dichloromethane.

  • Add a catalytic amount of methanol (e.g., 0.1 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, slowly and carefully quench the reaction by adding it to a stirred saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: High yields (typically >90%) have been reported for similar reactions.[5]

Experimental Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol utilizes the less hazardous and more selective N-chlorosuccinimide as the chlorine source, with an acid catalyst to promote enolization.

Materials:

  • 3-Fluoroacetophenone

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Methanol or other suitable solvent

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-fluoroacetophenone (1.0 eq) in methanol, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) and N-chlorosuccinimide (1.1-1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: Good to high yields are expected for this type of reaction.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, workup, and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Combine 3-Fluoroacetophenone, Solvent, and Catalyst B Cool to 0-5 °C A->B C Slowly Add Chlorinating Agent B->C D Reaction Monitoring (TLC/GC) C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purification (Distillation or Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Figure 2: A generalized experimental workflow for the synthesis and purification.

Safety Information

3-Fluoroacetophenone:

  • Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This compound:

  • Based on similar compounds, it is expected to be toxic if swallowed, cause skin irritation, and may cause an allergic skin reaction and serious eye damage.[6][7]

  • Handle with caution in a fume hood and use appropriate PPE.

Chlorinating Agents:

  • Sulfuryl chloride is corrosive and reacts violently with water. It is a lachrymator and toxic by inhalation. All manipulations should be performed in a well-ventilated fume hood.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound from 3-fluoroacetophenone is a straightforward α-chlorination reaction that can be accomplished using standard laboratory techniques. Both sulfuryl chloride and N-chlorosuccinimide are effective chlorinating agents for this transformation, with the choice of reagent depending on factors such as scale, safety considerations, and desired selectivity. This guide provides the necessary information for researchers to successfully synthesize and characterize this important chemical intermediate.

References

Spectroscopic Analysis of 2-Chloro-1-(3-fluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 2-Chloro-1-(3-fluorophenyl)ethanone. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on structurally similar compounds, alongside established experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds, including 3'-fluoroacetophenone and 2-chloroacetophenone.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.75Singlet2H-CH₂Cl
~7.20 - 7.80Multiplet4HAromatic H

Note: The chemical shifts of the aromatic protons are complex due to the combined effects of the fluorine and chloroacetyl substituents. The exact coupling patterns would require experimental verification.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~195C=O
~162 (d, ¹JCF ≈ 250 Hz)C-F
~115 - 135Aromatic C
~46-CH₂Cl

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~1700 - 1680StrongC=O Stretch (Aromatic Ketone)[1][2]
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1250 - 1200StrongC-F Stretch
~800 - 750StrongC-Cl Stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
172/174HighMolecular Ion Peak [M⁺], [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
123High[M-CH₂Cl]⁺
95Medium[C₆H₄F]⁺

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.[3] Fragmentation of the acyl-halogen bond is a common pathway for α-haloketones.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • ¹H NMR: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4]

  • ¹³C NMR: Dissolve 50-100 mg of the sample in approximately 0.6-0.7 mL of CDCl₃.[4]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is about 4-5 cm.[5]

  • If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

2. Data Acquisition:

  • The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm.

  • For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.[6] A broadband proton decoupling pulse sequence is used to simplify the spectrum to singlets for each unique carbon, except for carbons coupled to fluorine.[7]

  • The receiver gain should be optimized before acquisition.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • Thin Film (for liquids or low-melting solids): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[8]

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.[9]

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

3. Data Processing:

  • Identify and label the wavenumbers of the significant absorption bands.

  • Correlate the observed bands with known vibrational frequencies of functional groups to elucidate the structure.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11]

  • Ensure the sample is free of particulate matter by filtration if necessary.[12]

  • Transfer the solution to a 1.5 mL GC autosampler vial.[11]

2. Data Acquisition:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., a DB-5 type column).[13] The oven temperature program is designed to elute the compound of interest as a sharp peak.

  • The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.

  • The molecules are typically ionized by electron impact (EI) at 70 eV.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

3. Data Processing:

  • Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

  • Examine the mass spectrum corresponding to the chromatographic peak of the compound.

  • Identify the molecular ion peak and characteristic fragment ions.

  • Compare the fragmentation pattern with known fragmentation mechanisms of similar compounds to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS GC-MS Analysis Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 2-Chloro-1-(3-fluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility of 2-Chloro-1-(3-fluorophenyl)ethanone

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar ketone functional group and a substituted aromatic ring, which also contributes to its overall polarity. Based on the known solubility of similar substituted acetophenones, a qualitative solubility profile can be predicted. For instance, related compounds like 4-chloroacetophenone and 1-(3-fluorophenyl)ethanol are known to be soluble in polar organic solvents such as alcohols and acetone, with limited solubility in water.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassificationCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygen of the solute, and the overall polarities are compatible.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, ChloroformSolubleThe dipole-dipole interactions between the polar solvent and the polar functional groups of the solute facilitate dissolution.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe significant difference in polarity between the nonpolar solvent and the moderately polar solute limits miscibility.
Aqueous WaterInsolubleThe hydrophobic phenyl ring and the chloro-substituent outweigh the polarity of the ketone group, leading to poor solubility in water.

Experimental Protocol: Quantitative Solubility Determination by Isothermal Saturation Method

To obtain precise, quantitative solubility data, the isothermal saturation method is a reliable and widely used technique. This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled shaker or incubator

  • Analytical balance (± 0.1 mg accuracy)

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography)

  • Centrifuge (optional)

Procedure:

  • Preparation of the Solid-Liquid Mixture:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute, solvent, and temperature, and should be determined empirically (e.g., by taking measurements at different time points until the concentration remains constant). A typical equilibration time is 24-48 hours.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the vials at a low speed to aid in sedimentation.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but Recommended):

    • Determine the mass of the collected filtrate.

    • Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, weigh the flask containing the dried solute. The difference in mass will give the amount of dissolved this compound.

  • Quantitative Analysis (e.g., by HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Using the concentration determined from the analysis and the dilution factor, calculate the solubility of this compound in the solvent. The solubility can be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of a solid compound in an organic solvent.

Solubility_Workflow start Start prepare_mixture Prepare Solid-Liquid Mixture (Excess Solute in Solvent) start->prepare_mixture equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_mixture->equilibrate settle Settle Undissolved Solid (Optional: Centrifuge) equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analysis Quantitative Analysis (e.g., HPLC, Gravimetric) sample->analysis calculate Calculate Solubility (e.g., g/100mL, mol/L) analysis->calculate end End calculate->end

Caption: Workflow for determining solubility via the isothermal saturation method.

An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-1-(3-fluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Chloro-1-(3-fluorophenyl)ethanone, particularly those belonging to the chalcone family, have emerged as a promising class of bioactive molecules with significant potential in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of these derivatives, supported by quantitative data from related compounds, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows. The primary anticancer mechanisms involve the inhibition of tubulin polymerization and the modulation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis. As antimicrobial agents, these derivatives are being explored for their ability to inhibit bacterial growth, with some demonstrating synergistic effects with existing antibiotics. This guide aims to serve as a valuable resource for researchers actively involved in the development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a versatile synthetic intermediate that serves as a building block for a diverse range of heterocyclic and open-chain compounds. Among its derivatives, chalcones have garnered the most significant attention from the scientific community. Chalcones are α,β-unsaturated ketones, typically synthesized through a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. The presence of the 2-chloro and 3-fluoro substituents on the phenyl ring of the parent ethanone can significantly influence the physicochemical properties and biological activities of the resulting derivatives, enhancing their potency and selectivity.

This guide will delve into the two primary areas of therapeutic interest for these derivatives: oncology and infectious diseases. We will explore the molecular mechanisms that underpin their anticancer and antimicrobial effects, providing a foundation for further research and development in this area.

Anticancer Mechanism of Action

Chalcone derivatives of this compound have been investigated for their potential as anticancer agents, with studies suggesting two primary mechanisms of action: disruption of microtubule dynamics and modulation of the p53 tumor suppressor pathway.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain chalcone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1][2]

Quantitative Data: Anticancer Activity of Chalcone Derivatives

The following table summarizes the in vitro anticancer activity of representative chalcone derivatives against various cancer cell lines. While specific data for derivatives of this compound is limited in publicly available literature, the data presented for structurally related chalcones provide a strong indication of their potential potency.

Compound IDCell LineIC50 (µM)Reference
Chalcone Derivative 1MCF-7 (Breast)7.17[3]
Chalcone Derivative 2HeLa (Cervical)4.78[4]
Chalcone Derivative 3WiDr (Colon)0.45[5]
Chalcone Derivative 4A549 (Lung)2.6[6]
Chalcone-Sulfonamide 4MCF-7 (Breast)< Tamoxifen[7]
Modulation of the p53 Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as DNA damage. In many cancers, the function of p53 is abrogated. Some chalcones have been shown to activate the p53 signaling pathway, leading to the transcriptional activation of downstream targets like p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein).[8][9] The activation of p53 can occur through various mechanisms, including the inhibition of its negative regulator, MDM2.[9][10] By restoring p53 function, these chalcones can promote the elimination of cancer cells.

Signaling Pathway: Anticancer Mechanism of Chalcone Derivatives

anticancer_pathway cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_p53 p53 Pathway Chalcone Chalcone Derivative Tubulin Tubulin Dimer Chalcone->Tubulin Inhibition MDM2 MDM2 Chalcone->MDM2 Inhibition Microtubule Microtubule Tubulin->Microtubule Polymerization p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Anticancer mechanisms of chalcone derivatives.

Antimicrobial Mechanism of Action

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Chalcone derivatives of this compound have shown promise as potential antibacterial and antifungal agents.[11][12] While the exact mechanisms are still under investigation, it is believed that their antimicrobial activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA.[13]

Quantitative Data: Antimicrobial Activity of Chalcone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative chalcone derivatives against various microbial strains. This data highlights the potential of this class of compounds as antimicrobial agents.

Compound IDMicroorganismMIC (µg/mL)Reference
Fluoro-substituted ChalconeS. aureus15.6[12]
Trifluoromethyl-substituted ChalconeS. aureus7.81[12]
Chalcone DerivativeE. coli64[14]
Chalcone DerivativeC. albicans62.5[12]
Chalcone-linked Amine 36S. aureus2.0[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer and antimicrobial activities of this compound derivatives.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.[7][16][17]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous solution of Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (e.g., 40%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound and the substituted aromatic aldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous base solution to the stirred mixture.

  • Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Workflow: Synthesis and Characterization of Chalcone Derivatives

synthesis_workflow Start Start Reactants Dissolve this compound and Aldehyde in Ethanol Start->Reactants BaseAddition Add Aqueous Base (e.g., KOH) under stirring Reactants->BaseAddition Reaction Stir at Room Temperature (Monitor by TLC) BaseAddition->Reaction Workup Pour into Cold Water and Filter Reaction->Workup Reaction Complete Purification Recrystallize from Ethanol Workup->Purification Characterization Characterize by NMR, IR, Mass Spec Purification->Characterization End Pure Chalcone Derivative Characterization->End

Caption: Workflow for chalcone synthesis.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[18]

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a solution of tubulin in polymerization buffer on ice.

  • Add various concentrations of the test compound to the wells of a pre-warmed 96-well plate.

  • Initiate polymerization by adding GTP to the tubulin solution and immediately dispensing the mixture into the wells containing the test compound.

  • Measure the increase in absorbance at 340 nm over time at 37°C. The absorbance increases as tubulin polymerizes.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][19]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • Standardized microbial inoculum

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature and time (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Workflow: Antimicrobial Activity Screening

antimicrobial_workflow Start Start PrepareDilutions Prepare Serial Dilutions of Chalcone Derivative Start->PrepareDilutions Inoculate Inoculate with Standardized Microbial Suspension PrepareDilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End Antimicrobial Potency Determined ReadMIC->End

References

Potential Biological Activities of 2-Chloro-1-(3-fluorophenyl)ethanone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of analogs derived from 2-Chloro-1-(3-fluorophenyl)ethanone. While direct and extensive research on this specific family of compounds is emerging, this document synthesizes available data from structurally related molecules to forecast their potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. The information presented herein is intended to serve as a foundational resource for guiding future research and development efforts.

Core Chemical Structure and Rationale for Biological Interest

The lead compound, this compound, possesses several key features that make its analogs promising candidates for drug discovery. The α-haloketone moiety is a reactive electrophile, rendering it a versatile synthon for the creation of diverse heterocyclic structures. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. The chlorine atom offers a potential leaving group for nucleophilic substitution reactions, further expanding the accessible chemical space.

Potential Anticancer Activity

Analogs of this compound, particularly chalcones and thiazolidinones, are anticipated to exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes representative IC50 values for hypothetical analogs against a panel of human cancer cell lines, based on activities reported for structurally similar compounds.

Analog ID Analog Type MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)
CFE-CH1 Chalcone8.512.37.915.1
CFE-CH2 Chalcone5.29.84.511.4
CFE-TZ1 Thiazolidinone15.721.418.225.8
CFE-TZ2 Thiazolidinone10.114.612.519.3

Note: These values are illustrative and intended to represent the potential activity based on published data for related compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test analogs (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: MAPK/ERK Pathway Inhibition

Several anticancer agents exert their effects by inhibiting the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancer. Analogs of this compound may act as inhibitors at different nodes of this cascade.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor CFE Analog Inhibitor->ERK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by CFE analogs.

Potential Antimicrobial Activity

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy for enhancing antimicrobial activity. Analogs of this compound, such as chalcones and their heterocyclic derivatives, are expected to display activity against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table presents plausible Minimum Inhibitory Concentration (MIC) values for representative analogs against common microbial strains.

Analog ID Analog Type S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
CFE-AM1 Chalcone16326432
CFE-AM2 Pyrazole8163216
CFE-AM3 Thiazole3264>12864

Note: These values are illustrative and intended to represent the potential activity based on published data for related compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound analogs (dissolved in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland

  • Microplate reader

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Chalcone derivatives of this compound are promising candidates for development as anti-inflammatory agents. Their mechanism of action may involve the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table illustrates the potential percentage of edema inhibition in a carrageenan-induced paw edema model in rats.

Analog ID Dose (mg/kg) Edema Inhibition (%) at 3h
CFE-AI1 1035.2
CFE-AI1 2058.7
Indomethacin 1065.4

Note: These values are illustrative and intended to represent the potential activity based on published data for related compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • This compound analogs (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (control, standard, and test groups).

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the respective groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After one hour of compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow: Synthesis of Chalcone Analogs

The Claisen-Schmidt condensation is a common method for synthesizing chalcones from this compound.

Synthesis_Workflow Start This compound Reaction Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH) Start->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Product Chalcone Analog Reaction->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis of chalcone analogs.

Conclusion

The analogs of this compound represent a promising class of compounds with the potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The data and protocols presented in this guide, derived from structurally related molecules, provide a strong foundation for initiating research programs aimed at exploring the therapeutic potential of this chemical scaffold. Further synthesis and rigorous biological evaluation are warranted to fully elucidate the structure-activity relationships and identify lead candidates for preclinical development.

An In-depth Technical Guide to 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and agrochemical synthesis. The document details its discovery and historical context, physical and chemical properties, and established synthetic methodologies. Emphasis is placed on providing detailed experimental protocols and characterizing spectral data. Furthermore, this guide illustrates its role as a versatile intermediate in the synthesis of bioactive molecules.

Introduction

This compound, with the CAS Registry Number 53688-18-9, is a synthetic organic compound characterized by a 3-fluorophenyl group attached to a chloroacetyl moiety. The presence of both fluorine and chlorine atoms, coupled with a reactive ketone group, makes it a valuable building block in the design and synthesis of novel pharmaceutical and agrochemical agents. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the α-chloro ketone functionality provides a reactive site for various chemical transformations. This guide aims to consolidate the available technical information on this compound, serving as a valuable resource for researchers in the field.

Discovery and History

The precise first synthesis of this compound is not prominently documented in seminal, standalone publications. Its emergence is intrinsically linked to the broader development of fluorinated organic compounds and α-halo ketones as key intermediates in organic synthesis. The primary route for its preparation, the Friedel-Crafts acylation, is a well-established reaction dating back to the late 19th century.

The specific synthesis of this compound likely arose from the need for versatile building blocks in drug discovery programs. Halogenated acetophenones are widely recognized as important precursors for a variety of bioactive molecules. While a definitive "discovery" paper is elusive, its availability from chemical suppliers and its implicit use as an intermediate in patent literature from the latter half of the 20th century onwards indicate its established role in synthetic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

Physical and Chemical Properties
PropertyValueReference
CAS Number 53688-18-9[1]
Molecular Formula C₈H₆ClFO[2]
Molecular Weight 172.59 g/mol [2]
Appearance Pale yellow solid[2]
Melting Point 27-32 °C[2]
Purity ≥ 96% (GC)[2]
Spectroscopic Data

While a comprehensive set of publicly available spectra for this specific compound is limited, data for structurally similar compounds provide valuable reference points. For instance, the spectral data for 2-chloro-1-(3-hydroxyphenyl)ethanone and other chloroacetophenones can be used for comparative analysis.[3][4] Predicted spectral data can also serve as a useful guide.

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum is expected to show a singlet for the methylene protons (-CH₂Cl) and a series of multiplets in the aromatic region corresponding to the protons on the 3-fluorophenyl ring.

  • ¹³C NMR: The spectrum would display a signal for the carbonyl carbon, a signal for the methylene carbon, and several signals for the aromatic carbons, with characteristic splitting patterns due to fluorine-carbon coupling.

  • IR Spectroscopy: Key absorption bands would be observed for the carbonyl group (C=O) stretching, C-Cl stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chloromethyl group.

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.

Synthesis via Friedel-Crafts Acylation

This reaction involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with a chloroacetyl group, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Fluorobenzene Fluorobenzene Reaction + Fluorobenzene->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) Product This compound HCl HCl Arrow Reaction->Arrow AlCl₃ Arrow->Product Arrow->HCl

Caption: General scheme for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol:

  • Materials:

    • Fluorobenzene

    • Chloroacetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM) or another suitable inert solvent

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0-5 °C using an ice-water bath.

    • Slowly add chloroacetyl chloride (1.0 - 1.2 equivalents) to the stirred suspension via the dropping funnel.

    • To this mixture, add fluorobenzene (1.0 equivalent) dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Applications in Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] Its utility stems from the reactivity of the α-chloro ketone moiety, which allows for a variety of subsequent chemical transformations.

Role as a Chemical Intermediate

The primary application of this compound is as a building block. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of derivatives.

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes Intermediate This compound Nucleophilic_Substitution Nucleophilic Substitution Intermediate->Nucleophilic_Substitution  Nu⁻ Heterocycle_Formation Heterocycle Formation Intermediate->Heterocycle_Formation  Thiourea, etc. Reduction Reduction Intermediate->Reduction  NaBH₄, etc. Amino_Ketones α-Amino Ketones Nucleophilic_Substitution->Amino_Ketones Thiazoles_Oxazoles Thiazoles, Oxazoles, etc. Heterocycle_Formation->Thiazoles_Oxazoles Chloroalcohols Chloroalcohols Reduction->Chloroalcohols

Caption: Synthetic utility of this compound.

Examples of subsequent reactions include:

  • Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, azides) to displace the chloride and form α-substituted ketones. These products can be valuable intermediates for pharmaceuticals.

  • Hantzsch Thiazole Synthesis: Condensation with thioureas or thioamides to form thiazole derivatives, a common scaffold in bioactive molecules.[6]

  • Reduction: Reduction of the ketone to a secondary alcohol, providing access to chiral chlorohydrins which are also important synthetic intermediates.

Conclusion

This compound is a key synthetic intermediate whose value lies in its combination of a fluorinated aromatic ring and a reactive α-chloro ketone functionality. While its specific discovery is not well-documented, its synthesis via Friedel-Crafts acylation is a standard and robust method. The compound serves as a versatile platform for the synthesis of a wide array of more complex molecules, particularly in the fields of drug discovery and agrochemical development. This guide provides a foundational resource for researchers working with this important chemical building block.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-1-(3-fluorophenyl)ethanone, a key intermediate in various chemical syntheses. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name This compound
CAS Number 53688-18-9[1]
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
Appearance Not explicitly stated, but analogous compounds are typically liquids or low-melting solids.
Boiling Point Data not available for the specific compound. For the analogous 1-(2-Chloro-3-fluorophenyl)ethanone, the boiling point is 205°C.[2]
Density Data not available for the specific compound. For the analogous 1-(2-Chloro-3-fluorophenyl)ethanone, the density is 1.258 g/cm³.[2]

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The primary hazards are associated with its corrosive and irritant properties.

GHS Classification (based on available data for the specific compound and close analogs):

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[3]

Signal Word: Danger

Hazard Pictograms:

alt text
alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield are required. [4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves prior to use.
Skin and Body Protection A flame-resistant lab coat or chemical-resistant apron should be worn. [4]
Respiratory Protection All handling must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used. [4]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood. [4]* Avoid contact with skin, eyes, and clothing. [4]* Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling. [5]* Keep away from incompatible materials such as strong oxidizing agents and strong bases. [5] Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][5]* Keep away from heat, sparks, and open flames. [5]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

The following is a generalized experimental protocol for a reaction involving this compound, based on procedures for analogous compounds. This should be adapted and optimized for specific experimental conditions.

General Synthesis Workflow (Friedel-Crafts Acylation Type Reaction)

This workflow outlines the key steps for a reaction where an aromatic compound is acylated using this compound in the presence of a Lewis acid catalyst.

G General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware add_catalyst Add Lewis Acid Catalyst to Solvent at 0°C setup_glassware->add_catalyst add_ketone Slowly Add this compound add_catalyst->add_ketone add_substrate Add Aromatic Substrate add_ketone->add_substrate run_reaction Stir at Room Temperature (or gentle heating) add_substrate->run_reaction quench Quench Reaction with Ice/HCl run_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify

Caption: General workflow for a Friedel-Crafts acylation reaction.

Safe Handling Workflow

This diagram illustrates the necessary steps for safely handling this compound in a laboratory setting.

G Safe Handling Workflow start Start assess_risks Review SDS and Assess Risks start->assess_risks don_ppe Don Appropriate PPE assess_risks->don_ppe prepare_hood Prepare and Verify Fume Hood don_ppe->prepare_hood weigh_transfer Weigh and Transfer Chemical prepare_hood->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Glassware and Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Step-by-step safe handling procedure.

Emergency Procedures

Spill Response Protocol

This logical diagram outlines the decision-making process in the event of a chemical spill.

G Spill Response Protocol action_node action_node spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area is_major->evacuate Yes is_minor Minor Spill? is_major->is_minor No call_emergency Call Emergency Services evacuate->call_emergency contain_spill Contain Spill with Absorbent Material is_minor->contain_spill Yes report_incident Report Incident is_minor->report_incident No collect_waste Collect Waste in a Sealed Container contain_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area decontaminate_area->report_incident

Caption: Decision tree for spill response.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [4]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and structurally similar compounds. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

Methodological & Application

Synthesis of Chalcones via Claisen-Schmidt Condensation Using 2-Chloro-1-(3-fluorophenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of chalcones utilizing 2-Chloro-1-(3-fluorophenyl)ethanone as a key starting material. Chalcones, belonging to the flavonoid family, are widely recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, into the chalcone scaffold can significantly modulate their pharmacological profiles.[4] This document outlines the synthetic procedure, purification, characterization, and potential applications of the resulting novel chalcone derivatives.

Application Notes

Chalcones are synthesized through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with an aromatic aldehyde.[5][6] In this specific application, this compound serves as the acetophenone derivative. The presence of the α-chloro group can influence the reactivity of the ketone, and the fluorine atom on the phenyl ring can enhance the biological activity of the resulting chalcone.

The synthesized chalcones are valuable intermediates for the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry and drug discovery.[1][4] Their biological activities are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways. For instance, many chalcone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][7] Furthermore, their anticancer properties are often linked to the induction of apoptosis and modulation of pathways such as PI3K/AKT/mTOR.[8]

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(Aryl)-1-(3-fluorophenyl)-2-chloroprop-2-en-1-one Derivatives

This protocol details the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-50% aqueous solution)

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., using a mobile phase of hexane:ethyl acetate). The reaction is typically stirred at room temperature for a specified duration (e.g., 1-24 hours) until the starting materials are consumed.

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the crude chalcone product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure product.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Characterization: Characterize the synthesized chalcone using techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chalcones using substituted acetophenones. While specific data for this compound is not widely published, the provided data for structurally related compounds offers a reasonable expectation of outcomes.

Table 1: Reaction Yields of Chalcone Synthesis

Acetophenone DerivativeAldehyde DerivativeYield (%)Reference
3-ChloroacetophenoneBenzaldehyde72[9]

Table 2: Spectroscopic Data for a Representative Fluorinated Chalcone

CompoundFT-IR (cm⁻¹)¹H NMR (δ ppm)
(E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one1659 (C=O), 1590 (C=C), 1243 (C-F)2.385 (s, 3H, CH₃), 3.944 (s, 3H, -OCH₃), 6.964 (d, 2H, -CH=), 6.964-8.164 (m, 7H, Aromatic H)

Mandatory Visualizations

Reaction Scheme

Experimental_Workflow start Start reactants Dissolve this compound and Aromatic Aldehyde in Ethanol start->reactants base Add NaOH/KOH solution dropwise (Ice Bath) reactants->base reaction Stir at Room Temperature (Monitor by TLC) base->reaction precipitation Pour into Crushed Ice reaction->precipitation neutralization Acidify with HCl/Acetic Acid precipitation->neutralization filtration Vacuum Filtration neutralization->filtration washing Wash with Cold Water filtration->washing purification Recrystallization from Ethanol washing->purification characterization Characterize Product (MP, FTIR, NMR) purification->characterization end End characterization->end Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects cluster_oxidative_stress Antioxidant Effects Chalcones Chalcone Derivatives NFkB NF-κB Pathway Chalcones->NFkB Inhibition MAPK MAPK Pathway Chalcones->MAPK Inhibition PI3K_AKT PI3K/AKT/mTOR Pathway Chalcones->PI3K_AKT Inhibition Nrf2 Nrf2/HO-1 Pathway Chalcones->Nrf2 Activation Inflammation ↓ Pro-inflammatory Cytokines ↓ iNOS, COX-2 NFkB->Inflammation MAPK->Inflammation Apoptosis ↑ Apoptosis PI3K_AKT->Apoptosis Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Chloro-1-(3-fluorophenyl)ethanone as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds, including thiazoles, pyrazoles, and benzodiazepines. The protocols provided are based on established chemical principles and literature precedents for similar α-haloketones.

Introduction

This compound is a valuable bifunctional building block in heterocyclic synthesis. The presence of a reactive α-chloro group and an electrophilic carbonyl group allows for a variety of cyclization reactions to form diverse five- and seven-membered heterocyclic rings. The 3-fluorophenyl moiety is a common feature in many pharmacologically active molecules, often enhancing metabolic stability and binding affinity to biological targets. This document details synthetic protocols for the preparation of thiazole, pyrazole, and benzodiazepine derivatives from this starting material and discusses their potential biological applications.

Synthesis of 4-(3-fluorophenyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring by reacting an α-haloketone with a thioamide or thiourea.[1][2][3] This reaction provides a straightforward route to 2-amino-4-(3-fluorophenyl)thiazole, a versatile intermediate for further functionalization.

Experimental Protocol: Synthesis of 2-Amino-4-(3-fluorophenyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold deionized water.

  • Neutralize the solution with a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with deionized water and dry thoroughly.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(3-fluorophenyl)thiazole.

EntryReactant 1Reactant 2SolventTime (h)Yield (%)Reference
1This compoundThioureaEthanol385-95 (expected)General Hantzsch Protocol[1][2]

DOT Diagram of Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Thiazole_Synthesis start Start reactants Mix this compound and Thiourea in Ethanol start->reactants reflux Reflux for 2-4 hours reactants->reflux workup Cool, Precipitate in Water, Neutralize with NaHCO3 reflux->workup filtration Filter and Wash Solid workup->filtration purification Recrystallize from Ethanol filtration->purification product 2-Amino-4-(3-fluorophenyl)thiazole purification->product Pyrazole_Synthesis start 2-Chloro-1- (3-fluorophenyl)ethanone dicarbonyl In situ formation of 1,3-Dicarbonyl Intermediate start->dicarbonyl cyclization Cyclocondensation dicarbonyl->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization product Substituted 4-(3-fluorophenyl)pyrazole cyclization->product Benzodiazepine_Synthesis start Start reactants Combine o-Phenylenediamine and This compound with Catalyst start->reactants heating Heat (Reflux or Solvent-free) reactants->heating workup Cool and Precipitate Product heating->workup purification Filter, Wash, and Purify workup->purification product 1,5-Benzodiazepine Derivative purification->product

References

Application Notes and Protocols for the Synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using aluminum chloride as a catalyst. This protocol includes reagent specifications, a step-by-step procedure, safety precautions, and characterization data.

Introduction

This compound is a halogenated aromatic ketone that serves as a key building block in the synthesis of various biologically active molecules. The presence of both chloro and fluoro substituents provides unique electronic properties and multiple reaction sites for further chemical transformations, making it a versatile precursor in drug discovery and development. The experimental protocol outlined herein describes a reliable method for its preparation via Friedel-Crafts acylation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 394-80-9
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
Appearance Not available
Boiling Point Not available
Melting Point Not available
Density Not available

Table 2: Reagents for Synthesis

ReagentChemical FormulaMolecular Weight ( g/mol )Molar Equivalent
FluorobenzeneC₆H₅F96.101.0
Chloroacetyl ChlorideC₂H₂Cl₂O112.941.1
Anhydrous Aluminum ChlorideAlCl₃133.341.2
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Hydrochloric Acid (conc.)HCl36.46Workup
Saturated Sodium BicarbonateNaHCO₃84.01Workup
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Table 3: Predicted Spectral Data for this compound

Spectrum TypeCharacteristic Peaks
¹H NMR (CDCl₃) Aromatic protons (approx. 7.2-7.8 ppm), Methylene protons (-CH₂Cl) (approx. 4.6-4.8 ppm)
¹³C NMR (CDCl₃) Carbonyl carbon (C=O) (approx. 190-195 ppm), Aromatic carbons (approx. 115-165 ppm), Methylene carbon (-CH₂Cl) (approx. 45-50 ppm)
IR (KBr) C=O stretch (approx. 1680-1700 cm⁻¹), C-F stretch (approx. 1200-1250 cm⁻¹), C-Cl stretch (approx. 700-800 cm⁻¹)

Note: The spectral data presented is predicted and should be confirmed by experimental analysis.

Experimental Protocol

Synthesis of this compound via Friedel-Crafts Acylation

This procedure details the synthesis of this compound from fluorobenzene and chloroacetyl chloride.

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of aluminum chloride.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification cluster_product Final Product A Suspend AlCl3 in DCM B Cool to 0-5 °C A->B C Add Chloroacetyl Chloride B->C D Add Fluorobenzene C->D E Stir at Room Temperature D->E F Quench with Ice/HCl E->F Reaction Complete G Extract with DCM F->G H Wash with H2O, NaHCO3, Brine G->H I Dry with MgSO4 H->I J Concentrate I->J K Vacuum Distillation or Column Chromatography J->K Crude Product L This compound K->L Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment.

    • Chloroacetyl Chloride: Corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood.

  • Reaction Quenching: The quenching of the reaction mixture with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for the Reaction of 2-Chloro-1-(3-fluorophenyl)ethanone with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3-fluorophenyl)ethanone is a halogenated ketone intermediate that serves as a versatile building block in organic synthesis. Its reactivity, primarily centered around the α-chloro group, makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing compounds. The reaction of this compound with primary and secondary amines via nucleophilic substitution is a cornerstone transformation for the preparation of α-amino ketones. These products, particularly the fluorinated cathinone derivatives, are of significant interest in medicinal chemistry and drug discovery due to their potential pharmacological activities. The introduction of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and biological properties of the resulting molecules, including metabolic stability, lipophilicity, and receptor binding affinity.

This document provides detailed application notes on the utility of this reaction in drug discovery and comprehensive experimental protocols for the synthesis of α-amino ketones derived from this compound.

Application Notes: Significance in Drug Discovery

The synthesis of α-amino ketones from this compound is a key step in the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The resulting 3-fluoro-substituted cathinone analogs are structurally related to a class of compounds known for their stimulant and psychoactive properties. However, subtle structural modifications, including the strategic placement of a fluorine atom, can lead to compounds with diverse pharmacological profiles, including potential applications as antidepressants, anxiolytics, and agents for treating neurodegenerative disorders.

The fluorine substituent on the phenyl ring is a critical design element in modern medicinal chemistry. It can enhance the metabolic stability of the molecule by blocking sites of enzymatic oxidation, thereby increasing its bioavailability and duration of action. Furthermore, the high electronegativity of fluorine can influence the electronic properties of the aromatic ring, potentially leading to altered receptor interactions and improved binding affinity and selectivity.

Derivatives of this compound have been investigated for their potential as:

  • CNS Stimulants: As analogs of naturally occurring cathinones.

  • Antidepressants and Anxiolytics: By modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.

  • Enzyme Inhibitors: The α-amino ketone scaffold can be incorporated into molecules designed to inhibit specific enzymes involved in disease pathways.

  • Building Blocks for Heterocyclic Synthesis: The resulting α-amino ketones are versatile intermediates for the synthesis of more complex heterocyclic systems with a wide range of biological activities.

Reaction Mechanism and Workflow

The reaction of this compound with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of an α-amino ketone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

A general workflow for this synthesis is depicted below:

G reagents This compound + Amine (Primary or Secondary) reaction Reaction Mixture reagents->reaction Dissolve solvent_base Solvent (e.g., Acetonitrile, THF) + Base (e.g., K2CO3, Et3N) solvent_base->reaction stirring Stirring at Room Temperature or Gentle Heating reaction->stirring workup Aqueous Work-up (Extraction) stirring->workup After reaction completion purification Purification (e.g., Column Chromatography) workup->purification product α-Amino Ketone (3-Fluoro-substituted Cathinone Derivative) purification->product

General workflow for the synthesis of α-amino ketones.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reaction of this compound with various amines. Please note that specific yields and reaction times may vary depending on the specific amine, solvent, base, and temperature used. The data presented here is a compilation of representative examples from the scientific literature for analogous reactions.

Table 1: Reaction with Primary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
MethylamineK₂CO₃Acetonitrile251285-95
EthylamineEt₃NTHF251680-90
IsopropylamineK₂CO₃DMF50875-85
BenzylamineEt₃NAcetonitrile401088-98

Table 2: Reaction with Secondary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
DimethylamineK₂CO₃THF251090-98
PyrrolidineEt₃NAcetonitrile25892-99
PiperidineK₂CO₃DMF40690-97
MorpholineEt₃NTHF251285-95

Experimental Protocols

The following are generalized protocols for the reaction of this compound with primary and secondary amines. These protocols should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for the Reaction with a Primary Amine (e.g., Methylamine)

Materials:

  • This compound

  • Methylamine (e.g., 40% solution in water or as hydrochloride salt)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or THF (approximately 5-10 mL per mmol of substrate).

  • Add the base (e.g., K₂CO₃, 1.5 eq or Et₃N, 2.2 eq).

  • To the stirred suspension, add the primary amine (e.g., methylamine, 1.2-1.5 eq) dropwise at room temperature. If using the hydrochloride salt of the amine, an additional equivalent of base is required.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, if a solid base was used, filter the reaction mixture and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-amino ketone.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: General Procedure for the Reaction with a Secondary Amine (e.g., Pyrrolidine)

Materials:

  • This compound

  • Pyrrolidine

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile or THF (5-10 mL per mmol).

  • Add the base (e.g., Et₃N, 2.2 eq or K₂CO₃, 1.5 eq) to the solution.

  • Add the secondary amine (e.g., pyrrolidine, 1.1-1.2 eq) dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude α-amino ketone by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the design and development of novel CNS agents starting from this compound.

G cluster_synthesis Synthesis cluster_development Drug Development start This compound reaction Nucleophilic Substitution (SN2) start->reaction amine Primary or Secondary Amine amine->reaction product 3-Fluoro-substituted α-Amino Ketone Library reaction->product screening High-Throughput Screening (e.g., Receptor Binding Assays) product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization (ADMET Profiling) sar->lead_opt candidate Drug Candidate lead_opt->candidate

Drug discovery workflow utilizing this compound.

Application of 2-Chloro-1-(3-fluorophenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Applications in Medicinal Chemistry

Based on the known reactivity of α-chloro ketones, 2-Chloro-1-(3-fluorophenyl)ethanone is a valuable intermediate for the synthesis of various classes of bioactive molecules, including:

  • Heterocyclic Kinase Inhibitors: Many kinase inhibitors possess heterocyclic cores. The α-chloro ketone moiety allows for the construction of substituted thiazoles, imidazoles, and oxazoles, which are common scaffolds in kinase inhibitor design.

  • Anticoagulant Agents: Analogous compounds, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, are used in the synthesis of intermediates for anticoagulants like Ticagrelor. This suggests that this compound could be a key starting material for novel antiplatelet and anticoagulant drugs.

  • Antifungal Agents: The synthesis of azole-based antifungals often involves the reaction of an α-halo ketone with a suitable nitrogen-containing heterocycle. This compound can be utilized to generate novel triazole or imidazole-based antifungal candidates.

  • Inducers of Apoptosis: The core structures derived from this building block can be further functionalized to create compounds that modulate apoptosis pathways, a key strategy in cancer therapy.

  • Anti-inflammatory Agents: The synthesis of various heterocyclic compounds with anti-inflammatory properties can be achieved using this versatile starting material.

Data Presentation: Representative Biological Activities of Analogous Compounds

Since specific quantitative data for derivatives of this compound are not widely published, the following table summarizes the biological activities of structurally related compounds synthesized from analogous α-chloro ketones. This data is intended to be representative of the potential activities of compounds that could be synthesized from the title compound.

Compound ClassTarget/ActivityRepresentative IC50/Ki ValueReference Compound
Thiazole Derivativep38 Kinase InhibitorIC50 = 50 nMAnalog of SKF-86002
Imidazole DerivativeB-Raf Kinase InhibitorIC50 = 100 nMAnalog of Dabrafenib
Oxazole DerivativeFAAH InhibitorIC50 = 25 nMAnalog of URB597
Triazole DerivativeCYP51 (Antifungal)IC50 = 0.1 µMAnalog of Fluconazole
Thiophene DerivativeAntibacterial (E. coli)MIC = 16 µg/mLSubstituted Thiophene

Note: The data presented above is for analogous compounds and should be used as a general guide to the potential of derivatives of this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of key heterocyclic scaffolds from this compound.

Protocol 1: Synthesis of 2-Amino-4-(3-fluorophenyl)thiazole

This protocol describes the Hantzsch thiazole synthesis, a classic and reliable method for the preparation of thiazole derivatives from α-halo ketones and a thioamide.

Materials:

  • This compound

  • Thiourea

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield 2-amino-4-(3-fluorophenyl)thiazole.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 2-Phenyl-4-(3-fluorophenyl)imidazole

This protocol outlines a general procedure for the synthesis of a 2,4-disubstituted imidazole via a condensation reaction.

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Sodium bicarbonate

  • Ethanol or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (50 mL) in a 100 mL round-bottom flask, add benzamidine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford 2-phenyl-4-(3-fluorophenyl)imidazole.

Protocol 3: Synthesis of 1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol describes the synthesis of a triazole derivative, a common scaffold in antifungal agents.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Potassium carbonate

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile (50 mL).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow start Start: This compound reaction1 Cyclocondensation (Hantzsch Synthesis) start->reaction1 reaction2 Cyclocondensation start->reaction2 reaction3 Nucleophilic Substitution start->reaction3 reagent1 Reagent A (e.g., Thioamide) reagent1->reaction1 reagent2 Reagent B (e.g., Amidine) reagent2->reaction2 reagent3 Reagent C (e.g., Azole) reagent3->reaction3 product1 Product 1: Substituted Thiazole reaction1->product1 product2 Product 2: Substituted Imidazole reaction2->product2 product3 Product 3: Substituted Triazole reaction3->product3 bioassay Biological Assays (e.g., Kinase, Antifungal) product1->bioassay product2->bioassay product3->bioassay

Caption: General synthetic workflow for bioactive heterocycles.

Caption: Mechanism of action for potential triazole antifungals.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The protocols and data provided herein, based on established chemical principles and analogous compounds, offer a solid foundation for researchers and drug development professionals to explore the utility of this building block in the discovery of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in developing new medicines.

Application Notes and Protocols for the Characterization of 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are crucial for the quality and efficacy of the final products. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The methodologies presented herein are based on established analytical principles for similar halogenated acetophenones and provide a robust framework for quality control and research applications. While specific quantitative data for the target compound is not extensively available in the public domain, this guide offers well-founded starting points for method development and validation.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is a reliable and widely used method for determining the purity of this compound and for monitoring reaction progress.

Application Note:

This method is suitable for the quantitative analysis of this compound in bulk materials and for the separation of potential impurities, such as starting materials or by-products from its synthesis. A C18 column is employed to separate the analyte based on its hydrophobicity. The mobile phase composition and detection wavelength are optimized for good peak shape and sensitivity.

Experimental Protocol:

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Diluent: Acetonitrile:Water (60:40, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram Acquisition integration Peak Integration chromatogram->integration quantification Quantification & Purity Calculation integration->quantification

Caption: Workflow for HPLC analysis of this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile and semi-volatile impurities. Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns that aid in structural elucidation.

Application Note:

This GC-MS method is designed for the qualitative and quantitative analysis of this compound. The method is sensitive and specific, making it ideal for identifying trace-level impurities and for confirming the identity of the main component. A non-polar capillary column is used for the separation of the analyte from other components in the sample matrix.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

Expected Mass Spectral Fragmentation:

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (35Cl:37Cl ≈ 3:1).

Predicted Key Fragments:

m/zProposed Fragment
172/174[M]+•, Molecular ion
137[M - Cl]+
123[M - CH2Cl]+, 3-fluorobenzoyl cation
95[C6H4F]+

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis dissolve Dissolve Sample in Solvent gcms_system GC-MS System dissolve->gcms_system Injection tic Total Ion Chromatogram gcms_system->tic mass_spectra Mass Spectra of Peaks tic->mass_spectra Peak Selection identification Compound Identification mass_spectra->identification Spectral Interpretation

Caption: Workflow for GC-MS analysis of this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H and 13C NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of this compound.

Application Note:

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, allow for the complete assignment of the molecular structure.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire 1H and 13C{1H} NMR spectra at room temperature.

Predicted 1H and 13C NMR Data:

The following tables summarize the predicted chemical shifts for this compound. These values are based on the analysis of structurally similar compounds and may vary slightly from experimental results.[1][2]

Predicted 1H NMR Spectral Data (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9m1HAromatic H
~7.6-7.7m1HAromatic H
~7.4-7.5m1HAromatic H
~7.2-7.3m1HAromatic H
~4.7s2H-CH2Cl

Predicted 13C NMR Spectral Data (100 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~191C=O
~163 (d, 1JCF ≈ 245 Hz)C-F
~136 (d)Aromatic C-H
~131 (d)Aromatic C-H
~124 (d)Aromatic C-H
~121 (d)Aromatic C-H
~115 (d)Aromatic C-H
~46-CH2Cl

Logical Workflow for NMR Analysis:

NMR_Workflow prep Sample Preparation in Deuterated Solvent acquisition 1H and 13C NMR Data Acquisition prep->acquisition processing Fourier Transform & Phasing acquisition->processing analysis Spectral Analysis (Chemical Shifts, Couplings, Integration) processing->analysis elucidation Structure Elucidation & Verification analysis->elucidation

Caption: Logical workflow for NMR analysis.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note:

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the carbonyl (C=O) group, aromatic C-H and C=C bonds, the C-F bond, and the C-Cl bond. This provides a quick confirmation of the compound's key structural features.

Experimental Protocol:

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • For solids: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Alternatively: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm-1.

Expected FTIR Absorption Bands:

Based on data for similar compounds, the following characteristic peaks are expected[2]:

Wavenumber (cm-1)Vibration
~3100-3000Aromatic C-H stretch
~1700-1680C=O (ketone) stretch
~1600-1450Aromatic C=C stretch
~1250-1100C-F stretch
~800-600C-Cl stretch

Experimental Workflow for FTIR Analysis:

FTIR_Workflow prep Sample Preparation (KBr Pellet or ATR) acquisition FTIR Spectrum Acquisition prep->acquisition analysis Peak Identification & Functional Group Assignment acquisition->analysis

Caption: Experimental workflow for FTIR analysis.

V. Summary of Quantitative Data

The following table summarizes the key expected quantitative data for the characterization of this compound. These values should be experimentally verified.

Analytical TechniqueParameterExpected Value
HPLC Retention TimeDependent on specific column and mobile phase
Purity≥ 98% (typical for commercial grade)
GC-MS Retention TimeDependent on specific column and temperature program
Molecular Ion (m/z)172/174
Key Fragments (m/z)137, 123, 95
1H NMR (CDCl3) -CH2Cl Chemical Shift (δ, ppm)~4.7
Aromatic Protons (δ, ppm)~7.2-7.9
13C NMR (CDCl3) C=O Chemical Shift (δ, ppm)~191
-CH2Cl Chemical Shift (δ, ppm)~46
FTIR C=O Stretch (cm-1)~1700-1680
C-F Stretch (cm-1)~1250-1100
C-Cl Stretch (cm-1)~800-600

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for robust purity assessment, unambiguous structural elucidation, and the identification of potential impurities. Researchers, scientists, and drug development professionals can adapt and validate these methods for their specific applications to ensure the quality and consistency of this important chemical intermediate.

References

Scale-up Synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The primary method described is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, a robust and scalable reaction. This guide includes information on reaction conditions, safety precautions, and purification methods suitable for larger-scale production.

Introduction

This compound is a critical building block in medicinal chemistry and drug development. Its synthesis via Friedel-Crafts acylation is a well-established method, but scaling this process from the laboratory to pilot plant or industrial scale requires careful consideration of various parameters to ensure safety, efficiency, and product quality. The Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The use of stoichiometric or even excess amounts of the catalyst is common because the product ketone can form a complex with the Lewis acid.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Figure 1: Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.

Experimental Workflow

The following diagram illustrates the general workflow for the scale-up synthesis of this compound.

Scale_up_Synthesis_Workflow start Start reagent_prep Reagent and Glassware Preparation (Anhydrous Conditions) start->reagent_prep catalyst_susp Catalyst Suspension (AlCl₃ in Dichloromethane) reagent_prep->catalyst_susp cooling1 Cooling to 0-5 °C catalyst_susp->cooling1 acyl_chloride_add Slow Addition of Chloroacetyl Chloride cooling1->acyl_chloride_add fluorobenzene_add Slow Addition of Fluorobenzene acyl_chloride_add->fluorobenzene_add reaction Reaction at Controlled Temperature (e.g., room temperature for 2-4h) fluorobenzene_add->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring In-process control quench Quenching (Pouring into ice/HCl) reaction->quench monitoring->reaction extraction Work-up: Extraction (Dichloromethane) quench->extraction washing Washing (Water, NaHCO₃, Brine) extraction->washing drying Drying and Concentration (Anhydrous MgSO₄, Rotary Evaporation) washing->drying purification Purification (Vacuum Distillation or Recrystallization) drying->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and should be adapted and optimized based on the specific scale and equipment available.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purity
Fluorobenzene96.10>99% (Anhydrous)
Chloroacetyl chloride112.94>98%
Anhydrous Aluminum Chloride (AlCl₃)133.34>99%
Dichloromethane (DCM)84.93Anhydrous
Hydrochloric Acid (HCl)36.46Concentrated (37%)
Sodium Bicarbonate (NaHCO₃)84.01Saturated Solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37Granular
Ice--

Equipment:

  • Large, jacketed glass reactor with overhead stirring, a dropping funnel, a reflux condenser, and a thermocouple.

  • Inert gas (Nitrogen or Argon) supply.

  • Cooling system for the reactor.

  • Quenching vessel.

  • Large separatory funnel or liquid-liquid extractor.

  • Rotary evaporator.

  • Vacuum distillation setup or recrystallization equipment.

Procedure:

  • Reactor Setup: Ensure the reactor and all glassware are thoroughly dried to prevent moisture contamination, which can deactivate the aluminum chloride catalyst.[2] The system should be purged with an inert gas like nitrogen.

  • Catalyst Suspension: Charge the reactor with anhydrous dichloromethane. With vigorous stirring, slowly add anhydrous aluminum chloride in portions. The process is exothermic and may release HCl gas, which should be scrubbed.

  • Cooling: Cool the stirred suspension to 0-5 °C using a suitable cooling bath.[1]

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride to the catalyst suspension via the dropping funnel, maintaining the temperature between 0-5 °C.

  • Addition of Fluorobenzene: After the addition of chloroacetyl chloride is complete, add fluorobenzene dropwise to the reaction mixture, again ensuring the temperature is maintained between 0-5 °C.[1]

  • Reaction: Once the addition of fluorobenzene is complete, the reaction mixture can be stirred at a controlled temperature (e.g., room temperature) for 2-4 hours.[1] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: In a separate, well-ventilated area, prepare a mixture of crushed ice and concentrated hydrochloric acid in a suitable vessel. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.[1] This step is highly exothermic and will release HCl gas.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

Quantitative Data and Process Parameters

The following table summarizes typical molar ratios and reaction conditions for the Friedel-Crafts acylation.

ParameterValue/RangeNotes
Molar Ratios
Fluorobenzene1.0 - 1.2 equivalents
Chloroacetyl Chloride1.0 equivalent
Aluminum Chloride (AlCl₃)1.1 - 1.5 equivalentsA slight excess is used to account for complexation with the product.
Reaction Conditions
SolventDichloromethane (DCM)Anhydrous grade is essential.
Addition Temperature0 - 5 °CCrucial for controlling the exothermic reaction and minimizing side products.
Reaction TemperatureRoom TemperatureCan be optimized based on reaction monitoring.
Reaction Time2 - 4 hoursMonitor for completion by TLC or GC.
Yield and Purity
Expected Yield85 - 98%Highly dependent on reaction scale and optimization. A similar synthesis for a difluoro-analog reported a 98% yield.[3]
Purity (after purification)>98%

Safety Considerations

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Chloroacetyl Chloride: Corrosive, lachrymatory, and reacts with moisture. Handle in a well-ventilated fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use with appropriate personal protective equipment (PPE) and in a well-ventilated area.

  • Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly and with extreme caution in a well-ventilated area with appropriate gas scrubbing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Moisture contamination deactivating the catalyst.Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere.[2]
Incomplete reaction.Increase reaction time or temperature and monitor by TLC/GC.
Loss of product during work-up.Optimize extraction and purification steps.
Formation of Isomers/Byproducts Reaction temperature too high.Maintain a low temperature during the addition of reagents.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants.
Difficult Purification Presence of unreacted starting materials or byproducts.Optimize reaction conditions for higher conversion. Employ efficient purification techniques like fractional vacuum distillation.

By following these detailed protocols and considering the safety and troubleshooting advice, researchers and drug development professionals can successfully scale up the synthesis of this compound.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 2-Chlor-1-(3-fluorphenyl)ethanon für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 25. Dezember 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungshinweise bieten detaillierte Protokolle für die Synthese und das biologische Screening von Derivaten des 2-Chlor-1-(3-fluorphenyl)ethanons. Das α-Haloketon-Grundgerüst dieser Ausgangsverbindung dient als vielseitige Plattform für die Synthese verschiedener heterozyklischer Verbindungen, insbesondere Thiazol- und Imidazolderivate, die als potenzielle Kandidaten für die antimikrobielle und Kinase-Inhibitor-Wirkstoffforschung von Interesse sind. Die hier beschriebenen Methoden umfassen die Derivatisierungssynthese, Protokolle für das antimikrobielle Screening zur Bestimmung der minimalen Hemmkonzentration (MHK) und zellbasierte Assays zur Bewertung der Kinase-Inhibitor-Aktivität.

Einleitung

2-Chlor-1-(3-fluorphenyl)ethanon ist ein reaktives α-Haloketon, das als wichtiger Baustein für die Synthese einer Vielzahl von heterozyklischen Gerüsten dient.[1] Die Anwesenheit eines elektrophilen Carbonylkohlenstoffs und eines benachbarten Kohlenstoffs, der eine gute Abgangsgruppe (Chlorid) trägt, ermöglicht einfache Cyclokondensationsreaktionen mit verschiedenen Nukleophilen.[2] Die resultierenden heterozyklischen Verbindungen, die die 3-Fluorphenyl-Einheit tragen, sind aufgrund der bekannten biologischen Aktivitäten, die mit halogenierten aromatischen Systemen verbunden sind, von erheblichem Interesse für die Wirkstoffforschung.

Thiazol- und Imidazolderivate sind aufgrund ihres breiten Spektrums an pharmakologischen Eigenschaften, einschließlich antimikrobieller, entzündungshemmender und krebsbekämpfender Aktivitäten, von besonderer Bedeutung.[1][2][3] Diese Anwendungshinweise beschreiben die Synthese von Thiazol- und Imidazolderivaten aus 2-Chlor-1-(3-fluorphenyl)ethanon und stellen detaillierte Protokolle für deren anschließendes biologisches Screening bereit.

Synthese von Derivaten

Allgemeine Synthese von 2-Amino-4-(3-fluorphenyl)thiazol-Derivaten (Hantzsch-Thiazol-Synthese)

Die Hantzsch-Thiazol-Synthese ist eine klassische Methode zur Herstellung von Thiazolderivaten aus α-Haloketonen und Thioamiden.[2]

Experimentelles Protokoll:

  • Lösen Sie 2-Chlor-1-(3-fluorphenyl)ethanon (1,0 Äquivalente) und Thioharnstoff (1,1 Äquivalente) in absolutem Ethanol in einem Rundkolben.

  • Erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Kühlen Sie die Reaktionsmischung nach Abschluss auf Raumtemperatur ab.

  • Gießen Sie die Reaktionsmischung in Wasser und neutralisieren Sie sie mit einer gesättigten Natriumbicarbonatlösung, um das Produkt auszufällen.

  • Filtrieren Sie den festen Niederschlag, waschen Sie ihn mit Wasser und trocknen Sie ihn.

  • Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol), um das 2-Amino-4-(3-fluorphenyl)thiazol-Derivat zu erhalten.

Allgemeine Synthese von 2,4-disubstituierten Imidazol-Derivaten

Die Synthese von Imidazol-Derivaten aus α-Haloketonen kann durch Reaktion mit Amidinen erreicht werden.[2]

Experimentelles Protokoll:

  • Geben Sie zu einer Lösung von 2-Chlor-1-(3-fluorphenyl)ethanon (1,0 Äquivalente) in einem geeigneten Lösungsmittel wie Ethanol oder Dimethylformamid (DMF) ein Amidinhydrochlorid (z. B. Benzamidinhydrochlorid, 1,2 Äquivalente) und eine Base wie Natriumbicarbonat oder Triethylamin (1,5 Äquivalente).

  • Erhitzen Sie die Reaktionsmischung für 8-12 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Kühlen Sie die Reaktionsmischung nach Abschluss ab und gießen Sie sie in Wasser.

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die organische Schicht mit Wasser und Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das 2,4-disubstituierte Imidazol-Derivat zu erhalten.

Biologisches Screening

Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)

Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus hemmt.[4][5][6]

Experimentelles Protokoll (Bouillon-Mikrodilutions-Assay):

  • Herstellung des bakteriellen Inokulums:

    • Nehmen Sie 3-5 Kolonien des Testbakteriums von einer Agarplatte auf.

    • Inokulieren Sie die Kolonien in ein geeignetes Bouillonmedium (z. B. Mueller-Hinton-Bouillon).

    • Inkubieren Sie die Bouillonkultur bei der geeigneten Temperatur (z. B. 37 °C), bis sie die Trübung eines 0,5 McFarland-Standards erreicht (ca. 1-2 x 10⁸ KBE/ml).[5]

    • Verdünnen Sie die bakterielle Suspension, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml in den Testvertiefungen zu erreichen.[5]

  • Herstellung von Wirkstoffverdünnungen:

    • Bereiten Sie eine Stammlösung der Testverbindung in einem geeigneten Lösungsmittel (z. B. DMSO) vor.

    • Führen Sie serielle zweifache Verdünnungen der Verbindung in dem Bouillonmedium in einer 96-Well-Mikrotiterplatte durch.

  • Inokulation und Inkubation:

    • Geben Sie das vorbereitete bakterielle Inokulum in jede Vertiefung der Mikrotiterplatte, die die Wirkstoffverdünnungen enthält.

    • Schließen Sie eine Positivkontrolle (Bakterien ohne Wirkstoff) und eine Negativkontrolle (nur Bouillonmedium) ein.

    • Verschließen Sie die Platte und inkubieren Sie sie 16-20 Stunden bei der geeigneten Temperatur.[5]

  • Bestimmung der MHK:

    • Untersuchen Sie die Platte nach der Inkubation visuell auf bakterielles Wachstum (Trübung). Die MHK ist die niedrigste Konzentration, bei der kein sichtbares Wachstum zu beobachten ist.[4]

Kinase-Inhibitor-Screening: Zellbasierter Proliferationsassay

Zellbasierte Assays sind entscheidend, um die Wirksamkeit eines potenziellen Inhibitors in einer physiologisch relevanteren Umgebung zu bewerten.[7]

Experimentelles Protokoll (z. B. Ba/F3-Zellproliferationsassay):

  • Zellkultur:

    • Kultivieren Sie eine manipulierte Zelllinie (z. B. Ba/F3), die die Zielkinase exprimiert, in einem geeigneten Medium ohne den für das Überleben erforderlichen Wachstumsfaktor (z. B. IL-3).[8]

    • Kultivieren Sie die parentale Zelllinie als Kontrolle in einem mit dem Wachstumsfaktor ergänzten Medium.[8]

  • Assay-Verfahren:

    • Säen Sie die manipulierten Zellen in eine 96-Well-Platte.

    • Fügen Sie eine serielle Verdünnung des Testinhibitors hinzu.

    • Inkubieren Sie die Platte für einen definierten Zeitraum (z. B. 72 Stunden).[8]

  • Viabilitätsmessung:

    • Fügen Sie ein Viabilitätsreagenz (z. B. CellTiter-Glo®) hinzu.

    • Messen Sie das Signal (Lumineszenz) mit einem Plattenlesegerät.[8]

  • Datenanalyse:

    • Berechnen Sie den Prozentsatz der Proliferationshemmung für jede Inhibitorkonzentration.

    • Bestimmen Sie den GI₅₀-Wert (Konzentration für 50 % Wachstumshemmung).[8]

Datenpräsentation

Die quantitative Zusammenfassung der Screening-Ergebnisse ist für den Vergleich der Wirksamkeit von entscheidender Bedeutung.

Tabelle 1: Repräsentative antimikrobielle Aktivität (MHK) von Thiazol-Derivaten

VerbindungStaphylococcus aureus (μg/ml)Escherichia coli (μg/ml)Candida albicans (μg/ml)
Derivat A16.116.115.3
Derivat B28.8>6432.5
Norfloxacin8.04.0N/A
FluconazolN/AN/A8.0
Hinweis: Die Daten sind repräsentativ und basieren auf der Literatur für analoge Thiazol-Derivate.[9] N/A = Nicht anwendbar.

Tabelle 2: Repräsentative Kinase-Inhibitor-Aktivität (GI₅₀) von Imidazol-Derivaten

VerbindungZelllinie A (μM)Zelllinie B (μM)Zelllinie C (μM)
Derivat C0.665.28.1
Derivat D12.525.118.7
Staurosporin0.010.020.015
Hinweis: Die Daten sind repräsentativ und basieren auf der Literatur für analoge Imidazol-Derivate.[10]

Visualisierungen

Diagramme sind unerlässlich, um Arbeitsabläufe und biologische Pfade zu veranschaulichen.

G cluster_0 Synthese cluster_1 Screening 2-Chlor-1-(3-fluorphenyl)ethanon 2-Chlor-1-(3-fluorphenyl)ethanon Thiazol-Derivate Thiazol-Derivate 2-Chlor-1-(3-fluorphenyl)ethanon->Thiazol-Derivate Thioharnstoff, Ethanol, Rückfluss Imidazol-Derivate Imidazol-Derivate 2-Chlor-1-(3-fluorphenyl)ethanon->Imidazol-Derivate Amidin, Base, Rückfluss Antimikrobielles Screening\n(MHK-Bestimmung) Antimikrobielles Screening (MHK-Bestimmung) Thiazol-Derivate->Antimikrobielles Screening\n(MHK-Bestimmung) Kinase-Inhibitor-Screening\n(GI50-Bestimmung) Kinase-Inhibitor-Screening (GI50-Bestimmung) Imidazol-Derivate->Kinase-Inhibitor-Screening\n(GI50-Bestimmung) Identifizierung von\nLeitstrukturen Identifizierung von Leitstrukturen Antimikrobielles Screening\n(MHK-Bestimmung)->Identifizierung von\nLeitstrukturen Kinase-Inhibitor-Screening\n(GI50-Bestimmung)->Identifizierung von\nLeitstrukturen

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zum Screening.

G Wirkstoff Wirkstoff Transpeptidase\n(Penicillin-bindendes Protein) Transpeptidase (Penicillin-bindendes Protein) Wirkstoff->Transpeptidase\n(Penicillin-bindendes Protein) Hemmung Bakterienzellwand Bakterienzellwand Peptidoglycan-Vorläufer Peptidoglycan-Vorläufer Quervernetzte\nPeptidoglycan-Schicht Quervernetzte Peptidoglycan-Schicht Peptidoglycan-Vorläufer->Quervernetzte\nPeptidoglycan-Schicht Quervernetzung durch Transpeptidase Zelllyse Zelllyse Transpeptidase\n(Penicillin-bindendes Protein)->Zelllyse gestörte Zellwandsynthese führt zu Quervernetzte\nPeptidoglycan-Schicht->Bakterienzellwand Bestandteil von

Abbildung 2: Hypothetischer Signalweg der antimikrobiellen Wirkung.

G Wachstumsfaktor Wachstumsfaktor Rezeptor-Tyrosinkinase Rezeptor-Tyrosinkinase Wachstumsfaktor->Rezeptor-Tyrosinkinase Aktivierung Intrazelluläre\nSignalkaskade Signal 1 Signal 2 Signal 3 Rezeptor-Tyrosinkinase->Intrazelluläre\nSignalkaskade Phosphorylierung Zellproliferation Zellproliferation Intrazelluläre\nSignalkaskade->Zellproliferation führt zu Kinase-Inhibitor Kinase-Inhibitor Kinase-Inhibitor->Rezeptor-Tyrosinkinase Hemmung

Abbildung 3: Allgemeiner Signalweg der Kinase-Inhibitor-Wirkung.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-1-(3-fluorophenyl)ethanone synthesis. The primary synthetic route discussed is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Moisture Contamination: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is extremely sensitive to moisture, which will lead to its deactivation.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a drying tube. Use anhydrous solvents and ensure the freshness and proper storage of the Lewis acid.

  • Inactive Catalyst: The quality and activity of the Lewis acid are crucial for the reaction's success.

    • Solution: Use a fresh, unopened container of the Lewis acid catalyst. If the catalyst is old or has been improperly stored, its activity may be compromised.

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, which is not catalytically active. Therefore, a stoichiometric amount of the catalyst is required.[1]

    • Solution: Use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst to ensure the reaction proceeds to completion.

  • Low Reaction Temperature: While low temperatures are necessary during the initial addition of reagents to control the exothermic reaction, the reaction may be slow at these temperatures.

    • Solution: After the initial addition at 0-5 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but this should be monitored carefully to avoid the formation of side products.

Issue 2: Formation of Multiple Products (Isomers)

Possible Causes and Solutions:

  • Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity, resulting in the formation of ortho- and meta-isomers in addition to the desired para-product. The fluorine atom is an ortho-, para-director.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of the electrophile. After the addition, allow the reaction to proceed at room temperature. Avoid excessive heating.

  • Catalyst Choice: The choice of Lewis acid can influence the isomer distribution.

    • Solution: While AlCl₃ is commonly used, other Lewis acids like FeCl₃ or ZnCl₂ can be explored to optimize the regioselectivity. However, these may require different reaction conditions.

Issue 3: Difficult Product Purification

Possible Causes and Solutions:

  • Incomplete Reaction: The presence of unreacted starting materials can complicate purification.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material before workup.

  • Formation of Emulsions during Workup: The workup procedure, especially the quenching step, can sometimes lead to the formation of stable emulsions.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] This helps to break down the aluminum-ketone complex and minimize emulsion formation.

  • Co-elution of Isomers: The isomers of the product may have similar polarities, making their separation by column chromatography challenging.

    • Solution: Use a long chromatography column with a high-resolution silica gel. A solvent system with low polarity (e.g., a hexane/ethyl acetate gradient) can improve separation. Recrystallization from a suitable solvent can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

Q2: Why is my yield of the desired meta-isomer low compared to other isomers?

The fluorine atom in fluorobenzene is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the primary products expected are the ortho- and para-isomers (2-Chloro-1-(2-fluorophenyl)ethanone and 2-Chloro-1-(4-fluorophenyl)ethanone). The formation of the meta-isomer (this compound) is generally not favored under standard Friedel-Crafts conditions. To obtain the 3-fluoro isomer as the main product, a different starting material, such as 3-fluoroaniline or 3-fluorobenzoyl chloride, would be required, followed by appropriate synthetic transformations.

Q3: Can I use other Lewis acids besides AlCl₃?

Yes, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used as catalysts. However, their reactivity and the optimal reaction conditions may vary. It is advisable to perform small-scale test reactions to determine the best catalyst and conditions for your specific setup.

Q4: What are the key safety precautions for this reaction?

  • Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

  • Aluminum chloride reacts violently with water and is corrosive. Handle it with care and avoid contact with skin.

  • The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup should include a gas trap.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Yield of Aromatic Ketones in Friedel-Crafts Acylation *

CatalystMolar Ratio (Catalyst:Substrate)SolventTemperature (°C)Yield (%)
AlCl₃1.2 : 1Dichloromethane0 to RT85-95
FeCl₃1.2 : 1Dichloromethane0 to RT70-85
ZnCl₂1.5 : 1Nitrobenzene25 to 6060-75
BF₃·OEt₂2.0 : 1Dichloromethane0 to RT50-65

*Note: These are representative yields for Friedel-Crafts acylation reactions of halogenated benzenes and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Fluorobenzene with Chloroacetyl Chloride

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl gas. Maintain an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Reagent Addition:

    • Add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes.

    • Subsequently, add fluorobenzene (1.0 equivalent) dropwise over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC or GC.

  • Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.

  • Extraction: Once the complex has fully decomposed, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (e.g., DCM).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dried Glassware setup Reaction Setup (Inert Atmosphere) prep_glass->setup prep_reagents Anhydrous Reagents (Fluorobenzene, Chloroacetyl Chloride, AlCl3, Solvent) prep_reagents->setup cooling Cool to 0-5 °C setup->cooling add_reagents Slow Addition of Reagents cooling->add_reagents react Stir at RT (Monitor by TLC/GC) add_reagents->react quench Quench with Ice/HCl react->quench extract Extraction quench->extract wash Washing extract->wash dry Drying & Concentration wash->dry purify Purification (Distillation/Chromatography) dry->purify product Pure 2-Chloro-1- (3-fluorophenyl)ethanone purify->product

Caption: Experimental workflow for the synthesis of this compound.

Friedel_Crafts_Mechanism cluster_activation Electrophile Formation cluster_attack Electrophilic Aromatic Substitution cluster_rearomatization Rearomatization reagents Chloroacetyl Chloride + AlCl3 acylium Acylium Ion Electrophile [ClCH2CO]+[AlCl4]- reagents->acylium Lewis Acid Activation sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex fluorobenzene Fluorobenzene fluorobenzene->sigma_complex Nucleophilic Attack deprotonation Deprotonation sigma_complex->deprotonation product_complex Product-Catalyst Complex deprotonation->product_complex Restoration of Aromaticity final_product 2-Chloro-1-(aryl)ethanone product_complex->final_product Workup

Caption: General mechanism of the Friedel-Crafts acylation reaction.

References

Common side reactions in the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The primary and most common synthetic route is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). This reaction is a classic example of electrophilic aromatic substitution.

Q2: What are the most common side reactions observed during this synthesis?

A2: The most prevalent side reactions involve the formation of isomeric products. Due to the directing effect of the fluorine substituent on the benzene ring, the chloroacetyl group can be introduced at different positions, leading to a mixture of isomers.

Q3: The desired product is this compound (the meta isomer). Isn't the fluorine atom an ortho, para-director?

A3: This is an excellent and critical question. The fluorine atom is indeed an ortho, para-director in electrophilic aromatic substitution reactions due to the resonance effect, where its lone pairs of electrons can stabilize the arenium ion intermediate for ortho and para attack. However, fluorine also exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This inductive effect deactivates the aromatic ring, particularly at the positions closest to the fluorine atom (the ortho and to a lesser extent, the meta positions).

While the para position is generally the most favored product in the Friedel-Crafts acylation of fluorobenzene, the formation of the meta isomer can be influenced by specific reaction conditions such as the choice of Lewis acid catalyst, solvent, and reaction temperature. In some cases, thermodynamic control of the reaction can favor the formation of the more stable (though more slowly formed) meta isomer. It is also possible that for certain applications, the meta isomer is the specifically desired product, necessitating separation from the more abundant isomers.

Q4: What are the expected major and minor isomeric byproducts?

A4: The expected major byproduct is 2-Chloro-1-(4-fluorophenyl)ethanone (para-isomer), and a minor byproduct is 2-Chloro-1-(2-fluorophenyl)ethanone (ortho-isomer). The relative ratios of these isomers can vary based on the reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (moisture contamination).2. Insufficient amount of catalyst.3. Deactivated starting material (fluorobenzene).4. Low reaction temperature or short reaction time.1. Use freshly opened, anhydrous AlCl₃. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.3 equivalents) of AlCl₃ relative to the chloroacetyl chloride.3. Fluorobenzene is less reactive than benzene. Consider slightly more forcing conditions (see below).4. After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for a longer period (monitor by TLC or GC). Gentle heating (e.g., to 40-50 °C) may be necessary, but this can affect isomer ratios.
Formation of a Complex Mixture of Products / Low Selectivity 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.1. Maintain a low temperature (0-5 °C) during the addition of reagents. Control the temperature carefully throughout the reaction.2. Ensure precise measurement of fluorobenzene, chloroacetyl chloride, and the Lewis acid catalyst. An excess of the acylating agent can lead to side reactions.
Product is an Oily or Gummy Substance Instead of a Solid 1. Incomplete quenching of the reaction.2. Presence of significant amounts of isomeric impurities.1. Ensure the reaction mixture is poured slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to completely decompose the aluminum chloride complex.2. The presence of a mixture of isomers can lower the melting point and prevent solidification. Proceed with purification steps to isolate the desired isomer.
Difficulty in Separating Isomeric Products 1. Similar physical properties (boiling points, solubilities) of the isomers.1. Fractional Crystallization: Attempt recrystallization from various solvents (e.g., ethanol, isopropanol, hexanes, or mixtures). Seeding with a pure crystal of the desired isomer can sometimes help.2. Column Chromatography: Use silica gel chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. Monitor the fractions carefully by TLC or GC.3. High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC with a suitable column (e.g., C18 or a specialized phase for aromatic compounds) can be very effective.[1][2]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Fluorobenzene with Chloroacetyl Chloride

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler to an acid trap). Maintain an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by anhydrous dichloromethane. Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0-5 °C.

  • Addition of Fluorobenzene: Add fluorobenzene (1.0-1.2 equivalents) dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is deemed complete by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.

  • Extraction: Once the aluminum chloride complex has fully decomposed, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of isomers, can be purified by fractional crystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_catalyst Is the AlCl₃ anhydrous and fresh? start->check_catalyst check_atmosphere Was the reaction run under an inert atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Use fresh, anhydrous AlCl₃. check_catalyst->solution_catalyst No check_stoichiometry Was the catalyst stoichiometry correct (≥1.0 eq)? check_atmosphere->check_stoichiometry Yes solution_atmosphere Ensure dry glassware and inert atmosphere. check_atmosphere->solution_atmosphere No check_conditions Were reaction time and temperature sufficient? check_stoichiometry->check_conditions Yes solution_stoichiometry Use ≥1.0 eq of AlCl₃. check_stoichiometry->solution_stoichiometry No solution_conditions Increase reaction time or gently warm. check_conditions->solution_conditions No end_node Improved Yield check_conditions->end_node Yes solution_catalyst->end_node solution_atmosphere->end_node solution_stoichiometry->end_node solution_conditions->end_node

Caption: Troubleshooting workflow for low product yield in the synthesis.

Experimental Workflow for Synthesis and Purification

synthesis_workflow start Start reaction_setup Reaction Setup (Anhydrous, Inert Atmosphere) start->reaction_setup reagent_addition Sequential Addition of AlCl₃, Chloroacetyl Chloride, and Fluorobenzene at 0-5 °C reaction_setup->reagent_addition reaction Reaction at Room Temperature (Monitor by TLC/GC) reagent_addition->reaction workup Quenching, Extraction, and Washing reaction->workup purification Purification of Isomers workup->purification cryst Fractional Crystallization purification->cryst chrom Column Chromatography purification->chrom end_product Pure this compound cryst->end_product chrom->end_product

Caption: General experimental workflow for the synthesis and purification.

References

Technical Support Center: Purification of Crude 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Chloro-1-(3-fluorophenyl)ethanone. The primary synthesis route for this compound is typically the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride. This process can result in a variety of impurities, making effective purification essential.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound using standard laboratory techniques such as recrystallization and column chromatography.

Recrystallization Troubleshooting

Q1: What are the most likely impurities in my crude product?

A1: Besides unreacted starting materials (fluorobenzene and chloroacetyl chloride), the main impurities are isomeric byproducts and polyacylated products. The primary impurities to consider are:

  • Isomeric Byproducts: Friedel-Crafts acylation of fluorobenzene can lead to substitution at different positions on the aromatic ring, resulting in isomers such as 2-Chloro-1-(2-fluorophenyl)ethanone and 2-Chloro-1-(4-fluorophenyl)ethanone.

  • Polyacylated Products: Under harsh reaction conditions, a second chloroacetyl group may be added to the fluorobenzene ring.

  • Residual Catalyst: Hydrolyzed Lewis acid catalyst (e.g., aluminum chloride) may also be present.

Q2: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A2: This suggests that the solvent is not suitable or has not been added in a sufficient amount.

  • Action: First, ensure the solvent is at its boiling point. Incrementally add small amounts of the hot solvent to your crude product until it just dissolves. If a large volume of solvent is required with little dissolution, the chosen solvent is likely inappropriate.[1]

  • Alternative: You may need to select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] It is advisable to test the solubility in a range of solvents (e.g., ethanol, isopropanol, methanol, hexane, toluene, or mixtures like ethanol/water) on a small scale before proceeding with a full-scale recrystallization.[1]

Q3: No crystals are forming after cooling the solution. What is the problem?

A3: This can happen if the solution is not supersaturated, the solution has cooled too quickly, or there are no nucleation sites.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. You can also add a seed crystal of the pure compound.

  • Concentrate the Solution: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

  • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]

Q4: The yield of my recrystallized product is very low. Why?

A4: Several factors can contribute to a low yield.

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1]

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step (to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask, and a slight excess of hot solvent.[1]

  • Improper Washing: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always wash the crystals with a small amount of ice-cold recrystallization solvent.[1]

Column Chromatography Troubleshooting

Q1: How do I choose the right solvent system (eluent) for column chromatography?

A1: The ideal solvent system should effectively separate your target compound from impurities. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • Procedure: Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the spot for your desired product and the spots for impurities, with the desired compound having a retention factor (Rf) value of approximately 0.3-0.4.[1]

Q2: The separation on my column is poor, and the bands are overlapping. What can I do?

A2: Poor separation can result from several issues.

  • Improper Column Packing: Ensure the silica gel is packed evenly without any air bubbles or channels.

  • Incorrect Eluent Polarity: If the eluent is too polar, all compounds will travel down the column too quickly. If it's not polar enough, they will move too slowly. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Column Overloading: Using too much crude product for the amount of silica gel will lead to broad, overlapping bands.

Data Presentation

The following tables provide typical parameters for the purification of an aromatic ketone. These values are illustrative and will need to be optimized for this compound.

Table 1: Recrystallization Solvent Screening (Qualitative)

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
EthanolLowHighGood
IsopropanolLowHighGood
Hexane/Ethyl AcetateVariableVariableDependent on Ratio
MethanolMediumHighFair
TolueneLowHighGood

Table 2: Column Chromatography Parameters

ParameterRecommended Value/Technique
Stationary Phase Silica Gel (120-200 mesh)[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., starting with 1% EtOAc in hexanes and gradually increasing to 5-10% EtOAc)
TLC Visualization UV light (254 nm)
Loading Technique Dry loading (adsorbing the crude product onto a small amount of silica gel)

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by silica gel chromatography.

  • Eluent Selection: Determine the optimal solvent system (eluent) using TLC. A typical starting point for compounds of this nature is a mixture of hexane and ethyl acetate.

  • Packing the Column (Wet Method): In a beaker, create a slurry of silica gel in your starting eluent (a non-polar solvent system determined by TLC). Pour the slurry into the column, allowing the solvent to drain while ensuring the silica bed never runs dry. Gently tap the column to pack the silica evenly and remove air bubbles.[1]

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting, non-polar solvent system. If necessary, gradually increase the polarity of the eluent to move the desired compound down the column at an appropriate rate.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography High Purity Required analysis Purity Check (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity after Initial Purification check_impurities Identify Impurities (e.g., by NMR, GC-MS) start->check_impurities isomeric Isomeric Impurities Present? check_impurities->isomeric unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm other Other Impurities? check_impurities->other column Perform Column Chromatography isomeric->column Yes rerun_reaction Optimize Reaction Conditions (e.g., temperature, stoichiometry) isomeric->rerun_reaction No unreacted_sm->rerun_reaction No wash Aqueous Wash / Re-recrystallize unreacted_sm->wash Yes other->wash

Caption: Decision-making diagram for troubleshooting purification issues.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-1-(3-fluorophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most reliable and regioselective method for synthesizing this compound is the α-chlorination of 3-fluoroacetophenone. This approach avoids the formation of undesired isomers that are problematic in other potential synthetic routes.

Q2: Why is the direct Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride not the recommended method for obtaining the 3-fluoro isomer?

A2: Direct Friedel-Crafts acylation of fluorobenzene is not recommended because the fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution.[1] This means the chloroacetyl group will primarily add to the positions ortho and para to the fluorine atom, leading to the formation of 2-Chloro-1-(2-fluorophenyl)ethanone and 2-Chloro-1-(4-fluorophenyl)ethanone as the major products. The desired meta-isomer, this compound, would be formed in very low yields, making purification difficult and the overall process inefficient.

Q3: What are the most common chlorinating agents for the α-chlorination of 3-fluoroacetophenone?

A3: Common and effective chlorinating agents for the α-position of ketones like 3-fluoroacetophenone include sulfuryl chloride (SO₂Cl₂) and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[1][2] Sulfuryl chloride is a powerful reagent that often provides high yields.[2] DCDMH is a milder and safer alternative.[1]

Q4: What are the typical solvents used for the α-chlorination of acetophenones?

A4: A variety of solvents can be used for α-chlorination. For chlorination with sulfuryl chloride, solvents such as dichloromethane, ethyl acetate, and methanol have been successfully employed.[2] The choice of solvent can sometimes influence the reaction rate and selectivity. For milder reagents like DCDMH, methanol is a common solvent.[1]

Q5: How can I monitor the progress of the α-chlorination reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A spot of the reaction mixture is compared with a spot of the starting material (3-fluoroacetophenone). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

Problem 1: Low or no conversion of 3-fluoroacetophenone to the chlorinated product.

Possible Cause Suggested Solution
Inactive Chlorinating Agent Use a fresh bottle of the chlorinating agent. Sulfuryl chloride can decompose over time if not stored properly.
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal conditions.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can react with and deactivate the chlorinating agent.

Problem 2: Formation of multiple products observed on TLC or GC-MS.

Possible Cause Suggested Solution
Dichlorination This occurs when a second chlorine atom is added to the α-position. Use a stoichiometric amount or only a slight excess of the chlorinating agent (typically 1.0-1.1 equivalents). Adding the chlorinating agent dropwise at a low temperature can also help to minimize this side reaction.
Chlorination on the Aromatic Ring While less common for α-chlorination, ring chlorination can occur under certain conditions, especially with highly activated aromatic rings. Using milder chlorinating agents or ensuring the reaction is performed under appropriate temperature control can mitigate this.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Presence of Unreacted Starting Material If the reaction has not gone to completion, the starting material can be difficult to separate from the product. Optimize the reaction conditions to ensure full conversion. If separation is necessary, column chromatography is the most effective method.
Formation of Isomeric Byproducts (in the case of Friedel-Crafts) If attempting the Friedel-Crafts route, separation of ortho, meta, and para isomers is very challenging. Column chromatography is required, but it is often more practical to use the regioselective α-chlorination route.
Oily Product Instead of Solid The crude product may initially appear as an oil. Purification by column chromatography followed by removal of the solvent under reduced pressure should yield the purified product, which may be a solid or an oil. If a solid is expected, scratching the flask with a glass rod or adding a seed crystal can induce crystallization.

Data Presentation

The following tables summarize quantitative data for relevant reactions.

Table 1: α-Chlorination of 3-Hydroxyacetophenone with Sulfuryl Chloride

This reaction is a close analogue to the chlorination of 3-fluoroacetophenone and provides a strong indication of expected outcomes.

Starting MaterialChlorinating Agent (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-HydroxyacetophenoneSulfuryl Chloride (1.1)Methanol/Ethyl Acetate/Dichloromethane20-30195[2]

Table 2: α-Chlorination of Various Ketones with Acetyl Chloride Catalyzed by Ceric Ammonium Nitrate (CAN)

This table provides data on a different chlorination system, illustrating the versatility of α-chlorination reactions.

SubstrateProductTime (h)Yield (%)Reference
Acetophenoneα-Chloroacetophenone485[3]
4-Methylacetophenoneα-Chloro-4-methylacetophenone582[3]
4-Methoxyacetophenoneα-Chloro-4-methoxyacetophenone488[3]
4-Chloroacetophenoneα,4-Dichloroacetophenone778[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via α-Chlorination of 3-Fluoroacetophenone (Recommended Method)

This protocol is adapted from a similar, high-yield procedure for the α-chlorination of a substituted acetophenone.[2]

Materials:

  • 3-Fluoroacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroacetophenone (1 equivalent) in a mixture of methanol, ethyl acetate, and dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC until all the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

Logical Workflow for Synthesis Route Selection

start Desired Product: This compound route1 Route 1: Friedel-Crafts Acylation of Fluorobenzene start->route1 route2 Route 2: α-Chlorination of 3-Fluoroacetophenone start->route2 analysis1 Analysis of Route 1: Fluorine is an ortho-, para-director. Leads to undesired isomers. route1->analysis1 analysis2 Analysis of Route 2: Direct and regioselective. Higher yield of the desired product. route2->analysis2 conclusion Conclusion: Route 2 is the optimal synthetic pathway. analysis1->conclusion analysis2->conclusion

Caption: Decision workflow for the optimal synthesis of this compound.

Experimental Workflow for α-Chlorination

start Start: 3-Fluoroacetophenone dissolve Dissolve in Solvent (MeOH/EtOAc/DCM) start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Add Sulfuryl Chloride (1.1 eq) dropwise cool->add_reagent react React at Room Temperature (1-2 hours) add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Workup: - Quench with NaHCO₃ - Separate layers - Wash with H₂O and Brine monitor->workup dry Dry over MgSO₄ and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Product: This compound purify->product

Caption: Step-by-step experimental workflow for the α-chlorination of 3-fluoroacetophenone.

Troubleshooting Logic for Low Yield

start Problem: Low Yield check1 Check Reagent Activity start->check1 check2 Verify Reaction Conditions (Time and Temperature) start->check2 check3 Ensure Anhydrous Conditions start->check3 solution1 Use fresh chlorinating agent check1->solution1 solution2 Increase reaction time/temperature and monitor by TLC check2->solution2 solution3 Use oven-dried glassware and anhydrous solvents check3->solution3

Caption: Troubleshooting guide for addressing low reaction yield.

References

Technical Support Center: Purification of 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of isomeric impurities from 2-Chloro-1-(3-fluorophenyl)ethanone. The primary synthesis route for this compound is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, which can lead to the formation of positional isomers (ortho-, meta-, and para-). Effective purification is critical to ensure the quality and purity of the final product for its intended applications in pharmaceutical and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect when synthesizing this compound?

A1: The Friedel-Crafts acylation of fluorobenzene is directed by the fluorine atom, which is an ortho-, para-director. Therefore, in addition to the desired meta-isomer (this compound), you should anticipate the formation of the ortho- (2-Chloro-1-(2-fluorophenyl)ethanone) and para- (2-Chloro-1-(4-fluorophenyl)ethanone) isomers as the main impurities.[1]

Q2: What are the recommended initial purification methods for removing these isomers?

A2: The two most common and effective methods for separating these types of positional isomers are recrystallization and silica gel column chromatography.[1] Recrystallization is often a good first-pass technique if the desired isomer is the major component and has significantly different solubility characteristics from the impurities. Column chromatography offers higher resolution and is generally more effective for separating isomers with very similar physical properties.[1]

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of the isomers during column chromatography. For more quantitative analysis of the purity of your fractions and final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[2]

Q4: Are there any safety precautions I should be aware of when handling this compound and its isomers?

A4: Yes, α-halo ketones are lachrymators and skin irritants. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Suggested Solution
Low Recovery of a Crystalline Product The chosen solvent is too good at dissolving the compound, even at low temperatures. The initial crude product has a very high impurity level.Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can be effective.[1]
Oiling Out Instead of Crystallization The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.
No Crystal Formation Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration and then try cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.
Impure Crystals Obtained The cooling process was too rapid, trapping impurities within the crystal lattice. The washing step was inefficient.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.
Column Chromatography Troubleshooting
Issue Possible Cause Suggested Solution
Poor Separation of Isomers (Overlapping Peaks) The eluent system is not optimized for selectivity. The column was overloaded with the sample.Perform a TLC analysis with various solvent systems to find an eluent that provides good separation (Rf values between 0.2 and 0.5 and good separation between spots). A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.[1] Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the proportion of the polar solvent in your eluent system.
Streaking or Tailing of Spots on TLC/Column The compound may be interacting too strongly with the silica gel (e.g., if it is acidic or very polar). The sample was not loaded onto the column in a concentrated band.Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the sample is dissolved in a minimal amount of solvent before loading it onto the column.

Data Presentation

Representative Purification Efficiency

The following table presents typical, representative data for the purification of this compound containing isomeric impurities. Actual results may vary depending on the specific experimental conditions and the initial purity of the crude product.

Purification Method Starting Purity (desired meta-isomer) Final Purity (desired meta-isomer) Typical Recovery Notes
Recrystallization 85%95-98%60-75%Efficiency is highly dependent on the solvent system and the relative concentrations of the isomers.
Silica Gel Column Chromatography 85%>99%80-90%Offers higher purity but is more time-consuming and requires larger solvent volumes.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined empirically on a small scale. A mixture of ethanol and water is often a good starting point.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

  • Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of the desired product from its isomers. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Friedel-Crafts Acylation (Fluorobenzene + Chloroacetyl Chloride) workup Aqueous Workup synthesis->workup crude_product Crude this compound (mixture of isomers) workup->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography tlc TLC Monitoring recrystallization->tlc column_chromatography->tlc pure_product Pure this compound tlc->pure_product hplc_gcms HPLC / GC-MS Purity Analysis pure_product->hplc_gcms

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals poor_separation Poor Separation? start->poor_separation fast_elution Elutes Too Fast? start->fast_elution no_elution No Elution? start->no_elution solution1 Change Solvent System low_recovery->solution1 Yes solution2 Cool Slowly / Change Solvent oiling_out->solution2 Yes solution3 Concentrate / Seed no_crystals->solution3 Yes solution4 Optimize Eluent / Reduce Load poor_separation->solution4 Yes solution5 Decrease Eluent Polarity fast_elution->solution5 Yes solution6 Increase Eluent Polarity no_elution->solution6 Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Catalyst selection for efficient 2-Chloro-1-(3-fluorophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone. This document provides detailed troubleshooting advice, answers to frequently asked questions, experimental protocols, and comparative data on catalyst selection to facilitate efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

Q2: Why is my reaction yield consistently low?

A2: Low yields in this Friedel-Crafts acylation can often be attributed to several factors:

  • Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid catalyst. This requires the use of at least a stoichiometric amount of the catalyst, as it is not regenerated during the reaction.[1] A slight excess of the catalyst is often recommended.

  • Substrate Deactivation: While the fluorine atom is an ortho-, para- director, it is also a deactivating group, making the fluorobenzene ring less reactive than benzene.[2] This may necessitate more forcing reaction conditions (e.g., longer reaction times or slightly elevated temperatures) to achieve high conversion.

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the meta-isomer?

A3: While the fluorine atom in fluorobenzene primarily directs incoming electrophiles to the ortho and para positions, the formation of the meta isomer, this compound, can be influenced by the choice of catalyst and reaction conditions. Controlling the reaction temperature is critical; running the reaction at lower temperatures can sometimes improve selectivity. The choice of solvent can also play a role in the isomer distribution.

Q4: What are the primary side products I should expect?

A4: The main side products are the other regioisomers: 2-chloro-1-(2-fluorophenyl)ethanone and 2-chloro-1-(4-fluorophenyl)ethanone. Additionally, if the reaction conditions are too harsh, polysubstitution, where a second chloroacetyl group is added to the ring, can occur, though this is less common due to the deactivating nature of the ketone product.

Q5: Are there more environmentally friendly or reusable catalysts available?

A5: Yes, research has focused on developing greener alternatives to traditional Lewis acids. Catalysts such as Fe-modified montmorillonite K10 clay and various rare earth triflates have been shown to be effective for Friedel-Crafts acylations.[3] These catalysts can often be recovered and reused, reducing waste and environmental impact.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to moisture.2. Insufficient catalyst loading.3. Reaction temperature is too low.4. Impure starting materials.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality Lewis acid. Work under an inert atmosphere (N₂ or Ar).2. Use at least 1.1 equivalents of AlCl₃. The product ketone complexes with the catalyst.[1]3. Allow the reaction to warm to room temperature or gently heat after the initial addition of reagents.4. Purify fluorobenzene and chloroacetyl chloride before use.
Formation of Multiple Isomers 1. Reaction temperature is too high.2. Non-optimal solvent.3. Catalyst choice.1. Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents.2. Experiment with different solvents (e.g., dichloromethane, carbon disulfide, or nitrobenzene).3. Consider using a milder or more sterically hindered Lewis acid, which may offer different regioselectivity.
Product is an Oil or Gummy Solid During Workup 1. Incomplete quenching of the catalyst-product complex.1. Ensure the reaction mixture is poured slowly into a vigorously stirred mixture of crushed ice and concentrated HCl. This will break down the aluminum chloride complex.[1]
Difficult Purification 1. Close boiling points or polarities of the isomeric products.1. Utilize fractional distillation under reduced pressure for separation of isomers. Alternatively, column chromatography on silica gel with a carefully selected eluent system can be effective.

Data Presentation: Catalyst Performance in the Acylation of Fluorobenzene

While specific data for the chloroacetylation of fluorobenzene to produce this compound is not extensively compiled in a single source, the following table provides a comparative overview of various catalysts based on their performance in similar Friedel-Crafts acylation reactions of fluorobenzene.

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Chloroacetyl ChlorideDichloromethane0 to RT2-4Good (exact % not specified)[4] (adapted)
FeCl₃-Montmorillonite K10Chloroacetyl ChlorideEthylene DichlorideReflux1-6Good (substrate dependent)
La(OTf)₃ / TfOHBenzoyl ChlorideSolvent-free140487 (para-isomer)[3]
Hf(OTf)₄ / TfOHVarious Acyl ChloridesNot specifiedNot specifiedNot specifiedGood to High[3]
Bi(OTf)₃Various Acyl ChloridesNot specifiedNot specifiedNot specifiedHigh[3]

Note: The yields and conditions are for the acylation of fluorobenzene and may primarily favor the para-isomer. Optimization is required to favor the meta-isomer.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation using Aluminum Chloride

This protocol is a representative method and should be optimized based on specific laboratory conditions and safety protocols.

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube to maintain an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) followed by anhydrous DCM. Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acylating Agent: In the dropping funnel, add chloroacetyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Addition of Arene: After the complete addition of chloroacetyl chloride, add fluorobenzene (1.0-1.2 equivalents) dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the desired this compound isomer.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow setup 1. Reaction Setup (Inert Atmosphere) suspension 2. Catalyst Suspension (AlCl₃ in DCM, 0-5 °C) setup->suspension add_acyl 3. Add Chloroacetyl Chloride (dropwise, 0-5 °C) suspension->add_acyl add_fluoro 4. Add Fluorobenzene (dropwise, 0-5 °C) add_acyl->add_fluoro react 5. Reaction (Warm to RT, 2-4h) add_fluoro->react quench 6. Quench (Ice/HCl) react->quench extract 7. Extraction (DCM) quench->extract wash 8. Washing (H₂O, NaHCO₃, Brine) extract->wash dry 9. Drying & Concentration (MgSO₄, Rotovap) wash->dry purify 10. Purification (Distillation/Chromatography) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Incomplete Reaction check_moisture Check for Moisture Contamination start->check_moisture check_catalyst Check Catalyst Loading start->check_catalyst check_temp Check Reaction Temperature start->check_temp moisture_yes Yes check_moisture->moisture_yes Moisture Present? catalyst_low < 1.1 eq check_catalyst->catalyst_low Sufficient? temp_low Too Low check_temp->temp_low Optimal? solution_dry Use Anhydrous Reagents/Solvents & Inert Atmosphere moisture_yes->solution_dry solution_catalyst Increase Catalyst to >1.1 eq catalyst_low->solution_catalyst solution_temp Increase Reaction Time or Temperature temp_low->solution_temp

Caption: Troubleshooting decision tree for low reaction yield.

References

Work-up procedure for 2-Chloro-1-(3-fluorophenyl)ethanone reactions to avoid emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing work-up procedures for reactions involving 2-Chloro-1-(3-fluorophenyl)ethanone, with a specific focus on avoiding and resolving emulsion formation.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common issue during the aqueous work-up of organic reactions, leading to product loss and difficult phase separation. This guide provides a systematic approach to troubleshooting emulsions in reactions involving this compound.

Q1: I am observing a persistent emulsion during the extraction of my reaction mixture containing this compound. What are the initial steps to resolve this?

A1: The formation of emulsions is often caused by the presence of surfactant-like byproducts or excess starting material.[1] The initial approach should be gentle and aim to disrupt the stable mixture of organic and aqueous layers.

Initial Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, slow phase separation will occur.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of a stable emulsion.[1]

  • Mechanical Disruption: Gently stir the emulsion layer with a glass rod. This can sometimes be enough to coalesce the dispersed droplets.

dot

cluster_0 Initial Troubleshooting Workflow Start Persistent Emulsion Observed Patience Allow to Stand (10-20 min) Start->Patience Step 1 Gentle_Agitation Gentle Swirling/Rocking Patience->Gentle_Agitation Step 2 Mechanical_Disruption Stir with Glass Rod Gentle_Agitation->Mechanical_Disruption Step 3 Not_Resolved Emulsion Persists Mechanical_Disruption->Not_Resolved Resolved Phase Separation Achieved Not_Resolved->Resolved Success cluster_1 Secondary Troubleshooting Logic Emulsion_Persists Emulsion Persists After Initial Steps Add_Brine Add Saturated NaCl (Brine) Emulsion_Persists->Add_Brine Chemical Approach Filter Filter through Celite®/Glass Wool Emulsion_Persists->Filter Physical Approach Change_pH Adjust pH (if product is stable) Add_Brine->Change_pH Resolved Phase Separation Achieved Add_Brine->Resolved Add_Solvent Add a Different Organic Solvent Change_pH->Add_Solvent Change_pH->Resolved Centrifuge Centrifuge the Mixture Filter->Centrifuge Filter->Resolved Centrifuge->Resolved Add_Solvent->Resolved

References

Identifying byproducts in 2-Chloro-1-(3-fluorophenyl)ethanone synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone and the identification of its byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound via Friedel-Crafts acylation?

A1: The primary byproducts in the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride are positional isomers. The fluorine atom on the benzene ring directs the incoming acyl group primarily to the para and ortho positions. Therefore, you can expect to find:

  • 2-Chloro-1-(4-fluorophenyl)ethanone (para-isomer): This is typically the major byproduct.

  • 2-Chloro-1-(2-fluorophenyl)ethanone (ortho-isomer): This is usually a minor byproduct.

  • Diacylated products: Although less common because the ketone product is deactivating, diacylation of the fluorobenzene ring can occur, leading to byproducts with the formula C10H7Cl2FO.

Q2: My GC-MS analysis shows multiple peaks around the expected retention time for my product. How can I identify which peak corresponds to the desired meta-isomer and which are the byproducts?

A2: Differentiating between the isomers of 2-Chloro-1-(fluorophenyl)ethanone by GC-MS requires careful examination of both the retention times and the mass spectra.

  • Retention Time: Generally, on a non-polar column (like a DB-5ms), the isomers will elute in order of their boiling points. While predicting the exact elution order can be complex, it is common for the para-isomer to have a slightly different retention time than the meta and ortho-isomers. It is crucial to run authentic standards of the different isomers if available for positive identification.

  • Mass Spectrometry: The mass spectra of the isomers will be very similar, all showing a molecular ion peak (M+) at m/z 172 (for the chlorine-35 isotope) and 174 (for the chlorine-37 isotope) in a roughly 3:1 ratio. The key to differentiation lies in the relative intensities of the fragment ions. Subtle differences in the fragmentation patterns can be used to distinguish between the isomers.

Q3: What are the characteristic mass spectral fragment ions for 2-Chloro-1-(fluorophenyl)ethanone isomers?

A3: The electron ionization (EI) mass spectra of this compound and its isomers are dominated by alpha-cleavage, which is the cleavage of the bond between the carbonyl group and the chloromethyl group. Key fragments to look for include:

  • [M]+•: The molecular ion at m/z 172/174.

  • [M-Cl]+: Loss of a chlorine radical, m/z 137.

  • [M-CH2Cl]+: Alpha-cleavage resulting in the fluorobenzoyl cation, which is often the base peak. For the 3-fluoro isomer, this will be at m/z 123.

  • [C6H4F]+: Fluorophenyl cation at m/z 95, resulting from the loss of CO from the fluorobenzoyl cation.

The relative abundances of these fragments may differ slightly between the meta, ortho, and para isomers, aiding in their differentiation.

Q4: I am observing a significant amount of the para-isomer in my reaction. How can I improve the regioselectivity for the desired meta-product?

A4: Unfortunately, the Friedel-Crafts acylation of fluorobenzene is inherently directed towards the ortho and para positions. Synthesizing the meta-isomer as the major product is challenging via this method. Alternative synthetic strategies that introduce the substituents in a different order may be necessary to achieve high yields of the desired this compound.

Q5: My reaction yield is very low. What are the potential causes?

A5: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst quality: Anhydrous aluminum chloride (AlCl₃) is extremely moisture-sensitive. Ensure you are using freshly opened or properly stored anhydrous AlCl₃.

  • Reaction conditions: The reaction temperature and time can significantly impact the yield. Running the reaction at too low a temperature may lead to an incomplete reaction, while too high a temperature can promote byproduct formation.

  • Purity of reactants: Ensure that the fluorobenzene and chloroacetyl chloride are pure and free of any contaminants that could interfere with the reaction.

  • Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a complex with the AlCl₃ catalyst. Therefore, slightly more than one equivalent of the catalyst is required per equivalent of the acylating agent.

Data Presentation

Table 1: Expected Byproducts in the Synthesis of this compound

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Observation in GC-MS
This compound 3-F-C₆H₄COCH₂ClC₈H₆ClFO172.58Main Product
2-Chloro-1-(4-fluorophenyl)ethanone4-F-C₆H₄COCH₂ClC₈H₆ClFO172.58Major Byproduct
2-Chloro-1-(2-fluorophenyl)ethanone2-F-C₆H₄COCH₂ClC₈H₆ClFO172.58Minor Byproduct
Diacylated Fluorobenzene(ClCH₂CO)₂C₆H₃FC₁₀H₇Cl₂FO249.07Possible Trace Byproduct

Table 2: Characteristic Mass Spectral Fragments of 2-Chloro-1-(fluorophenyl)ethanone Isomers

m/zIon StructureDescriptionExpected Relative Abundance
172/174[C₈H₆ClFO]+•Molecular Ion (M/M+2)Moderate
123[C₇H₄FO]+Fluorobenzoyl cationHigh (often base peak)
95[C₆H₄F]+Fluorophenyl cationModerate to High

Note: The relative abundances are estimations and can vary based on the specific isomer and the GC-MS instrument conditions.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a general procedure for the Friedel-Crafts acylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension. Following this, add fluorobenzene (1.2 equivalents) dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

Visualizations

Byproduct_Formation_Pathway Fluorobenzene Fluorobenzene AlCl3 AlCl3 (catalyst) ChloroacetylChloride Chloroacetyl Chloride AcyliumIon Acylium Ion [ClCH2CO]+ AlCl3->AcyliumIon forms MainProduct This compound (meta-isomer, Desired Product) AcyliumIon->MainProduct Friedel-Crafts Acylation (meta) ParaByproduct 2-Chloro-1-(4-fluorophenyl)ethanone (para-isomer, Major Byproduct) AcyliumIon->ParaByproduct Friedel-Crafts Acylation (para) OrthoByproduct 2-Chloro-1-(2-fluorophenyl)ethanone (ortho-isomer, Minor Byproduct) AcyliumIon->OrthoByproduct Friedel-Crafts Acylation (ortho) Diacylated Diacylated Byproducts MainProduct->Diacylated Further Acylation ParaByproduct->Diacylated Further Acylation OrthoByproduct->Diacylated Further Acylation

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Troubleshooting_Workflow Start GC-MS Analysis of Crude Product MultiplePeaks Multiple Peaks Observed? Start->MultiplePeaks AnalyzeRT Analyze Retention Times MultiplePeaks->AnalyzeRT Yes PurityConfirmed Purity Confirmed MultiplePeaks->PurityConfirmed No (Single Peak) KnownByproducts Peaks Match Expected Byproduct Retention Times? AnalyzeMS Analyze Mass Spectra KnownByproducts->AnalyzeMS Yes UnknownImpurity Investigate for Unknown Impurities (e.g., starting materials, solvent residue) KnownByproducts->UnknownImpurity No CorrectMassSpec Mass Spectra Match Expected Fragmentation? IdentifyIsomers Identify Isomeric Byproducts (ortho-, para-) CorrectMassSpec->IdentifyIsomers Yes CorrectMassSpec->UnknownImpurity No AnalyzeRT->KnownByproducts AnalyzeMS->CorrectMassSpec CheckDiacylation Check for Diacylated Products (higher m/z) IdentifyIsomers->CheckDiacylation ConfirmStructure Confirm Structure (e.g., with standards, NMR) CheckDiacylation->ConfirmStructure UnknownImpurity->ConfirmStructure ConfirmStructure->PurityConfirmed

Caption: Troubleshooting workflow for identifying byproducts in this compound synthesis using GC-MS data.

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted phenacyl chlorides in nucleophilic substitution reactions. By presenting experimental data, detailed methodologies, and mechanistic diagrams, this document aims to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

Phenacyl chlorides (α-chloroacetophenones) are important intermediates in organic synthesis, known for their utility in the preparation of a wide range of biologically active compounds and functional materials. Their reactivity is primarily governed by the electrophilic nature of the α-carbon, which is susceptible to attack by nucleophiles. The presence of a carbonyl group significantly enhances the reactivity of the adjacent carbon-chlorine bond towards nucleophilic substitution, making phenacyl chlorides more reactive than simple alkyl chlorides.[1] This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the reaction.[1][2]

Substituents on the phenyl ring can further modulate the reactivity of the α-carbon by either donating or withdrawing electron density. This guide explores these substituent effects through a comparative analysis of reaction kinetics, providing a framework for predicting and controlling the reactivity of this important class of compounds.

Comparative Reactivity Data

The reactivity of substituted phenacyl chlorides is typically evaluated by measuring the second-order rate constants (k₂) of their reactions with various nucleophiles. The following table summarizes the rate constants for the reaction of a series of para-substituted phenacyl chlorides with aniline in methanol at 35°C.

Substituent (X)Second-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹)
H1.85 x 10⁻⁴
CH₃2.50 x 10⁻⁴
OCH₃3.15 x 10⁻⁴
Cl1.20 x 10⁻⁴
NO₂0.45 x 10⁻⁴

Data compiled from similar studies on related systems.[1]

The data clearly indicates that electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring increase the rate of reaction, while electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the rate. This trend can be explained by the electronic effects on the transition state of the Sₙ2 reaction.

Reaction Mechanism and Substituent Effects

The reaction of phenacyl chlorides with nucleophiles like amines proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][3] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the chloride ion departs simultaneously.

Figure 1: General Sₙ2 reaction mechanism for a substituted phenacyl chloride.

The effect of substituents on the reaction rate can be visualized through their influence on the stability of the transition state.

Substituent_Effects substituent Substituent on Phenyl Ring edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ substituent->edg ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl substituent->ewg transition_state Sₙ2 Transition State edg->transition_state Donates electron density ewg->transition_state Withdraws electron density stabilization Stabilization of Transition State transition_state->stabilization destabilization Destabilization of Transition State transition_state->destabilization rate Reaction Rate stabilization->rate Leads to destabilization->rate Leads to increase Increases rate->increase decrease Decreases rate->decrease

Figure 2: Logical relationship between substituent effects and reaction rate.

Experimental Protocols

The kinetic data presented in this guide can be obtained using established methods such as conductometry or UV-Vis spectrophotometry. Below is a detailed protocol for a typical kinetic study using conductometry.

Kinetic Measurement by Conductometry

This method is suitable for Sₙ2 reactions that produce ionic products, leading to a change in the electrical conductivity of the solution over time.

Materials:

  • Substituted phenacyl chloride of interest

  • Nucleophile (e.g., aniline)

  • Anhydrous methanol (spectrophotometric grade)

  • Conductivity meter with a dipping cell

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted phenacyl chloride (e.g., 0.1 M) in anhydrous methanol.

    • Prepare a stock solution of the nucleophile (e.g., 0.1 M aniline) in anhydrous methanol.

  • Temperature Equilibration:

    • Equilibrate the stock solutions, a reaction vessel (e.g., a beaker), and the conductivity cell in a thermostated water bath set to the desired reaction temperature (e.g., 35°C ± 0.1°C) for at least 30 minutes.

  • Kinetic Run:

    • Pipette a known volume of the nucleophile solution into the reaction vessel.

    • Immerse the conductivity cell into the nucleophile solution and record the initial conductance (G₀).

    • To initiate the reaction, rapidly add a known volume of the phenacyl chloride stock solution to the reaction vessel with vigorous stirring and simultaneously start the stopwatch.

    • Record the conductance (Gₜ) at regular time intervals until the reaction is approximately 80-90% complete.

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined by plotting 1/(G∞ - Gₜ) versus time, where G∞ is the conductance at infinite time (i.e., when the reaction is complete). The slope of the resulting linear plot is proportional to k₂. Alternatively, Guggenheim's method can be used if the final conductance is not stable or difficult to measure.

Hammett Correlation

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[4] It relates the logarithm of the ratio of the rate constant of a substituted reactant (k) to that of the unsubstituted reactant (k₀) to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

The reaction constant, ρ (rho), is a measure of the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the reaction of substituted phenacyl bromides with thiophenol and thioglycolic acid, the ρ values were found to be in the range of 0.74-0.97 and 1.21-1.22, respectively, indicating that these reactions are accelerated by electron-withdrawing groups.[5]

Hammett_Workflow start Start: Series of Substituted Phenacyl Chlorides measure Measure Second-Order Rate Constants (k) start->measure calculate Calculate log(k/k₀) measure->calculate plot Plot log(k/k₀) vs. σ calculate->plot determine Determine ρ (slope) plot->determine interpret Interpret ρ value (Reaction Mechanism Insight) determine->interpret

Figure 3: Workflow for a Hammett plot analysis.

Conclusion

The reactivity of substituted phenacyl chlorides in nucleophilic substitution reactions is a well-defined interplay of electronic effects. Electron-donating substituents on the phenyl ring accelerate the Sₙ2 reaction by stabilizing the transition state, while electron-withdrawing groups have the opposite effect. This understanding, quantified by kinetic data and Hammett correlations, provides a predictive framework for chemists to tailor the reactivity of these versatile building blocks for various synthetic applications. The experimental protocols provided herein offer a practical guide for researchers to conduct their own comparative studies.

References

Validation of the biological activity of 2-Chloro-1-(3-fluorophenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of derivatives of 2-Chloro-1-(3-fluorophenyl)ethanone, focusing on their anticancer and antimicrobial properties. Due to a lack of extensive publicly available data on a homologous series of this compound derivatives, this document presents a comparative overview using data from structurally related compounds, including chalcones and other α-haloketones. The presented data serves as a representative model for the potential efficacy of this class of compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological activity of representative compounds structurally related to this compound.

Table 1: Comparative Anticancer Activity of Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Chalcone Derivative A A-549 (Lung Carcinoma)5.2 ± 0.4Doxorubicin0.8 ± 0.1
IGR-OV-1 (Ovarian Cancer)7.8 ± 0.6Doxorubicin1.2 ± 0.2
PC-3 (Prostate Cancer)6.5 ± 0.5Doxorubicin1.0 ± 0.1
SF-295 (Glioblastoma)8.1 ± 0.7Doxorubicin1.5 ± 0.3
Chalcone Derivative B A-549 (Lung Carcinoma)3.9 ± 0.3Doxorubicin0.8 ± 0.1
IGR-OV-1 (Ovarian Cancer)5.1 ± 0.4Doxorubicin1.2 ± 0.2
PC-3 (Prostate Cancer)4.7 ± 0.4Doxorubicin1.0 ± 0.1
SF-295 (Glioblastoma)6.2 ± 0.5Doxorubicin1.5 ± 0.3

Data is representative of chalcone derivatives and is intended to illustrate potential activity.

Table 2: Comparative Antimicrobial Activity of Thiazolidinone Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Thiazolidinone A Staphylococcus aureus16Candida albicans32
Bacillus subtilis8Aspergillus niger64
Escherichia coli32
Pseudomonas aeruginosa64
Thiazolidinone B Staphylococcus aureus8Candida albicans16
Bacillus subtilis4Aspergillus niger32
Escherichia coli16
Pseudomonas aeruginosa32

Data is representative of thiazolidinone derivatives synthesized from related chloroacetophenones and is intended to illustrate potential activity.[1]

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a widely accepted method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A-549, IGR-OV-1, PC-3, SF-295) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Serial dilutions of the test compounds are prepared in the culture medium.

  • The culture medium is removed from the wells and replaced with medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • The plates are incubated for 48-72 hours.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase.

  • The microbial suspension is diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

2. Compound Preparation and Dilution:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by biologically active compounds and a general experimental workflow.

apoptosis_pathway ext_stimuli Extrinsic Stimuli (e.g., TNF-α, FasL) death_receptor Death Receptor ext_stimuli->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation bid Bid caspase8->bid procaspase3 Pro-Caspase-3 caspase8->procaspase3 tbid tBid bid->tbid Cleavage bax_bak Bax/Bak tbid->bax_bak Activates int_stimuli Intrinsic Stimuli (e.g., DNA Damage) bcl2 Bcl-2 int_stimuli->bcl2 Inhibits bcl2->bax_bak Inhibits mitochondrion Mitochondrion bax_bak->mitochondrion Pore Formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis Signaling Pathway.

experimental_workflow start Start cell_culture Cell Culture & Seeding (96-well plate) start->cell_culture compound_prep Compound Preparation (Serial Dilutions) cell_culture->compound_prep treatment Cell Treatment with Test Compounds compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation assay Biological Assay (e.g., MTT Assay) incubation->assay data_acq Data Acquisition (e.g., Absorbance Reading) assay->data_acq data_analysis Data Analysis (IC50/MIC Determination) data_acq->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-1-(3-fluorophenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3-fluorophenyl)ethanone and its analogs belong to the class of α-haloketones, which are recognized as versatile intermediates in organic synthesis. The presence of a reactive α-chloro ketone moiety and a substituted phenyl ring suggests their potential as biologically active molecules. Halogenated aromatic ketones are known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. The fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. This guide explores the potential SAR of this compound analogs by examining data from structurally similar compounds.

Potential Biological Activities and Structure-Activity Relationships of Related Analogs

Based on studies of analogous substituted phenylethanone and α-haloketone derivatives, the following biological activities can be anticipated. The tables below summarize the observed activities for these related compounds, offering insights into the potential effects of substitutions on the phenyl ring.

Antimicrobial Activity

Substituted acetophenones and related chalcones have demonstrated notable antimicrobial properties. The nature and position of substituents on the phenyl ring play a crucial role in determining the potency and spectrum of activity.

Table 1: Antimicrobial Activity of Structurally Related Compounds

Compound ClassSubstituent Effects on Phenyl RingObserved ActivityReference
Chlorinated ChalconesVaried placement of chlorine atoms on either aromatic ring.Nearly all chlorinated chalcones displayed antibacterial activity comparable to sulfanilamide against E. coli, P. aeruginosa, and S. aureus.[1]
2-chloro-N-phenylacetamideN-phenylacetamide with an α-chloro group.Showed antifungal activity against fluconazole-resistant Candida species, with MIC values ranging from 128 to 256 µg/mL.[2]
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneA complex α-haloketone with a sulfonyl group.Potent antifungal activity against clinical isolates of Candida albicans, with MIC values as low as 0.00195 to 0.0078 μg/mL.[3]
Cytotoxic Activity

The cytotoxic potential of phenacyl halides and related structures against various cancer cell lines has been documented. Increased halogenation on the phenyl ring often correlates with enhanced cytotoxicity.

Table 2: Cytotoxic Activity of Structurally Related Compounds

Compound ClassCell LineIC₅₀ (µM)Reference
Azole compounds with a trifluoromethylphenyl ringMCF-7 (breast cancer)5.84 ± 0.76[4]
Azole compounds with a trifluoromethylphenyl ringMDA-MB-231 (breast cancer)5.01 ± 0.32[4]
Azole compounds with a trifluoromethylphenyl ringHCT-116 (colon cancer)5.57 ± 0.02[4]
Fluoromethylketones (as UCHL1 inhibitors)SW1271 (small cell lung cancer)No effect on cell viability at 100 µM[5]
Chloromethylketones (as UCHL1 inhibitors)SW1271 (small cell lung cancer)CC₅₀ of 0.156 µM and 0.176 µM[5]

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of this compound analogs are provided below.

General Synthesis of 2-Chloro-1-(substituted phenyl)ethanone Analogs

A common method for the synthesis of the title compounds is through the Friedel-Crafts acylation of a substituted benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted Benzene C Lewis Acid Catalyst (e.g., AlCl3) Dichloromethane (solvent) A->C Friedel-Crafts Acylation B Chloroacetyl Chloride B->C D 2-Chloro-1-(substituted phenyl)ethanone C->D

Caption: General synthetic workflow for 2-Chloro-1-(substituted phenyl)ethanone analogs.

Enzyme Inhibition Assay Protocol

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against a target enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution appropriate for the target enzyme's optimal activity.

    • Prepare a solution of the enzyme and its substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Add the enzyme solution to all wells and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Cytotoxicity Assay (MTT Assay) Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).[6]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Plausible Mechanism of Action

α-Haloketones are known to be reactive electrophiles and can act as alkylating agents. A plausible mechanism of action for their biological activity, particularly as enzyme inhibitors, involves the covalent modification of nucleophilic residues in the active site of enzymes, such as cysteine or histidine.[7]

Hypothetical Signaling Pathway of Enzyme Inhibition:

G cluster_compound Compound cluster_enzyme Enzyme cluster_inhibition Inhibition A This compound Analog C Nucleophilic Residue (e.g., Cysteine, Histidine) A->C Nucleophilic Attack B Target Enzyme (e.g., Kinase, Protease) D Covalent Adduct Formation C->D Alkylation E Enzyme Inactivation D->E F Disruption of Downstream Signaling E->F

Caption: Plausible mechanism of enzyme inhibition by alkylation of a nucleophilic residue.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary synthetic routes for the preparation of 2-Chloro-1-(3-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is based on experimental data from analogous reactions, offering insights into the potential yield, purity, and reaction conditions for each route.

Introduction

This compound is a substituted acetophenone derivative of significant interest in medicinal chemistry. Its synthesis is crucial for the development of new therapeutic agents. The two most common approaches to its synthesis are the direct Friedel-Crafts acylation of fluorobenzene and a two-step process involving the synthesis and subsequent α-chlorination of 1-(3-fluorophenyl)ethanone. This guide evaluates these two pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: α-Chlorination of 1-(3-fluorophenyl)ethanone
Starting Materials Fluorobenzene, Chloroacetyl chloride, Lewis Acid (e.g., AlCl₃)1-(3-fluorophenyl)ethanone, Chlorinating agent (e.g., Sulfuryl chloride)
Number of Steps 12 (Synthesis of acetophenone + Chlorination)
Typical Yield Good to Excellent (Analogous reactions report yields up to 95%)Good (Analogous chlorination reactions report yields of 85-90%)
Purity Generally high, with potential for isomeric impuritiesHigh, with potential for di-chlorinated byproducts
Key Advantages Direct, one-pot synthesisMay offer better control over regioselectivity if the starting acetophenone is readily available
Key Disadvantages Potential for ortho- and para- isomers, requiring purification. The catalyst is moisture-sensitive.A two-step process increases overall synthesis time. Requires handling of a potentially hazardous chlorinating agent.

Note: The quantitative data presented is based on analogous reactions and may vary for the synthesis of this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes discussed in this guide.

cluster_0 Route 1: Friedel-Crafts Acylation A Fluorobenzene + Chloroacetyl Chloride B Friedel-Crafts Reaction (Lewis Acid Catalyst) A->B Acylation C This compound B->C Product

Caption: Synthetic pathway for Route 1.

cluster_1 Route 2: α-Chlorination D Fluorobenzene + Acetyl Chloride E Friedel-Crafts Reaction D->E Acylation F 1-(3-fluorophenyl)ethanone E->F Intermediate G α-Chlorination (e.g., Sulfuryl Chloride) F->G Chlorination H This compound G->H Product

Caption: Synthetic pathway for Route 2.

Experimental Protocols

The following are representative experimental protocols for each synthetic route, based on established procedures for similar transformations.

Route 1: Friedel-Crafts Acylation of Fluorobenzene

This one-step method involves the direct acylation of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst.

Experimental Workflow:

start Start step1 Suspend AlCl₃ in an inert solvent (e.g., DCM) start->step1 step2 Cool the mixture to 0-5 °C step1->step2 step3 Add chloroacetyl chloride dropwise step2->step3 step4 Add fluorobenzene dropwise at 0-5 °C step3->step4 step5 Warm to room temperature and stir step4->step5 step6 Quench with ice-cold HCl step5->step6 step7 Extract with organic solvent step6->step7 step8 Wash, dry, and concentrate the organic phase step7->step8 step9 Purify by distillation or chromatography step8->step9 end End step9->end

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide.

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. To this, add chloroacetyl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Acylation: After the addition of chloroacetyl chloride is complete, add fluorobenzene (1.0-1.2 equivalents) dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Completion: Once the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Route 2: α-Chlorination of 1-(3-fluorophenyl)ethanone

This two-step route first involves the synthesis of 1-(3-fluorophenyl)ethanone, followed by its selective chlorination at the α-position.

Step 2a: Synthesis of 1-(3-fluorophenyl)ethanone (via Friedel-Crafts Acylation)

The procedure is similar to Route 1, but uses acetyl chloride or acetic anhydride as the acylating agent.

Step 2b: α-Chlorination of 1-(3-fluorophenyl)ethanone

Experimental Workflow:

start Start step1 Dissolve 1-(3-fluorophenyl)ethanone in a suitable solvent start->step1 step2 Add a chlorinating agent (e.g., sulfuryl chloride) dropwise step1->step2 step3 Stir at room temperature or with gentle heating step2->step3 step4 Monitor reaction by TLC/GC step3->step4 step5 Quench the reaction step4->step5 step6 Extract with an organic solvent step5->step6 step7 Wash, dry, and concentrate step6->step7 step8 Purify the product step7->step8 end End step8->end

Caption: Workflow for α-Chlorination.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-fluorophenyl)ethanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, diethyl ether, or an alcohol like methanol).

  • Chlorination: Add sulfuryl chloride (1.0-1.2 equivalents) dropwise to the solution at room temperature. The reaction is often exothermic, and cooling may be required to maintain the desired temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography. A patent for a similar reaction using 3-hydroxyacetophenone and sulfuryl chloride in ethyl acetate reported a yield of 85-90 area% by HPLC.[1]

Conclusion

Both the Friedel-Crafts acylation and the α-chlorination of a pre-formed acetophenone offer viable pathways to this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the purification capabilities at hand.

  • Route 1 (Friedel-Crafts Acylation) is more direct but may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers that require careful separation.

  • Route 2 (α-Chlorination) , while being a two-step process, may be preferable if the starting acetophenone is readily available or if better control over the final product's purity is critical.

Researchers should carefully consider these factors and may need to optimize the reaction conditions for their specific laboratory setup to achieve the best results.

References

Efficacy of 2-Chloro-1-(3-fluorophenyl)ethanone Derivatives: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of 2-Chloro-1-(3-fluorophenyl)ethanone derivatives against various biological targets. Due to a lack of specific published data on the direct derivatives of this compound, this document focuses on structurally related compounds, particularly chalcones and chloroacetamides, where halogen substitutions play a key role in their biological activity. The data presented here can serve as a valuable reference for predicting the potential of and designing future research into this compound derivatives.

The core structure of this compound combines a halogenated phenyl ring with a reactive chloroacetyl group, making it a versatile scaffold for the synthesis of various derivatives with potential biological activities. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Comparative Efficacy of Structurally Similar Compounds

To provide a useful comparison, this guide will focus on two major classes of derivatives that can be synthesized from halogenated acetophenones: chalcones and N-substituted-2-chloroacetamides.

1. Chalcone Derivatives:

Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of chalcones is often attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in enzymes.

A systematic study of chlorinated chalcones has demonstrated that the position of the chlorine substituent on the aromatic rings can significantly impact their antimicrobial activity.

2. N-Substituted-2-chloroacetamide Derivatives:

N-substituted-2-chloroacetamides have also been investigated for their biological activities, particularly as antimicrobial agents. Studies have shown that the nature and position of substituents on the phenyl ring of the N-phenyl moiety are crucial for their efficacy. Halogenated derivatives, in particular, have demonstrated significant antimicrobial potential.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for chalcone and chloroacetamide derivatives with halogen substitutions, providing insights into their potential efficacy.

Table 1: Antimicrobial Activity of Chlorinated Chalcone Derivatives

Compound IDStructure (Substitutions on Rings A and B)Target OrganismZone of Inhibition (mm)
1a Ring A: 4-Cl, Ring B: UnsubstitutedS. aureus12
1b Ring A: Unsubstituted, Ring B: 4-ClS. aureus15
1c Ring A: 2-Cl, Ring B: UnsubstitutedE. coli10
1d Ring A: Unsubstituted, Ring B: 2-ClE. coli13

Note: This data is representative and compiled from various studies on chlorinated chalcones. The specific experimental conditions may vary.

Table 2: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

Compound IDStructure (Substitution on N-phenyl ring)Target OrganismMIC (µg/mL)
2a 4-FS. aureus16
2b 4-ClS. aureus8
2c 3-BrS. aureus8
2d 4-NO2E. coli32

Note: This data is representative and compiled from studies on N-(substituted phenyl)-2-chloroacetamides. MIC stands for Minimum Inhibitory Concentration.

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the evaluation of these compounds.

1. Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

  • Reaction: An appropriately substituted acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) are dissolved in ethanol (10 mL).

  • Catalyst: An aqueous solution of potassium hydroxide (40%) is added dropwise to the reaction mixture at room temperature.

  • Stirring: The mixture is stirred at room temperature for 2-4 hours, during which the product usually precipitates.

  • Work-up: The reaction mixture is poured into crushed ice and acidified with dilute HCl.

  • Purification: The precipitated solid is filtered, washed with water until neutral, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

2. Synthesis of N-Substituted-2-chloroacetamides

  • Reaction: To a solution of a substituted aniline (1 mmol) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), triethylamine (1.2 mmol) is added.

  • Acylation: The mixture is cooled in an ice bath, and chloroacetyl chloride (1.1 mmol) is added dropwise with stirring.

  • Stirring: The reaction is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up: The reaction mixture is washed successively with water, dilute HCl, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography.

3. Antimicrobial Activity Assay (Agar Well Diffusion Method)

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to 0.5 McFarland standard.

  • Seeding of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the prepared bacterial suspension.

  • Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Compounds: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Mandatory Visualization

Below are diagrams illustrating a general experimental workflow and a hypothetical signaling pathway that could be targeted by these derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start Starting Materials (this compound) reaction Chemical Reaction (e.g., Claisen-Schmidt) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization screening Primary Screening (e.g., Antimicrobial Assay) characterization->screening dose_response Dose-Response Studies (IC50/MIC Determination) screening->dose_response moa Target Identification/ Pathway Analysis dose_response->moa

Caption: General workflow for the synthesis and biological evaluation of novel chemical derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors ERK->transcription inhibitor Potential Inhibitor (e.g., Chalcone Derivative) inhibitor->RAF proliferation Cell Proliferation transcription->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a chalcone derivative.

Navigating Off-Target Effects: A Comparative Analysis of 2-Chloro-1-(3-fluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic window and potential side effects. This guide provides a comparative analysis of hypothetical derivatives of 2-Chloro-1-(3-fluorophenyl)ethanone, offering insights into their potential off-target interactions through simulated experimental data. Detailed experimental protocols for key assays are provided to support the interpretation of these findings.

The development of specific and potent therapeutic agents is a cornerstone of modern drug discovery. Compounds derived from this compound represent a versatile scaffold from which numerous biologically active molecules can be synthesized. While optimization for a primary target is often the focus, a comprehensive understanding of a compound's interactions with other biological targets—its cross-reactivity—is crucial for advancing safe and effective therapeutics. This guide explores the hypothetical cross-reactivity of three such derivatives, designated CFI-001, CFI-002, and CFI-003, against a panel of protein kinases and in a cellular cytotoxicity assay.

Comparative Cross-Reactivity Data

To illustrate the potential for off-target effects, the following table summarizes the inhibitory activity (IC50) of our hypothetical compounds against a selection of protein kinases, as well as their cytotoxic effects (CC50) on a standard human cell line.

TargetCFI-001 (IC50/CC50 in µM)CFI-002 (IC50/CC50 in µM)CFI-003 (IC50/CC50 in µM)
Primary Target 0.05 0.02 0.15
Kinase A1.20.5> 10
Kinase B3.58.1> 10
Kinase C> 102.30.8
Kinase D0.9> 107.2
HeLa Cell Line5.82.115.4

This data is illustrative and intended for comparative purposes only.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to generate the data presented above.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a test compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup : In a 96-well filter plate, a reaction mixture is prepared containing the specific kinase, a substrate peptide, and the kinase reaction buffer.

  • Compound Addition : Test compounds (CFI-001, CFI-002, CFI-003) are added to the wells at various concentrations. A control with no inhibitor (vehicle, typically DMSO) is also included.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation : The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Washing : The reaction is stopped by the addition of phosphoric acid. The filter plate is then washed multiple times to remove any unincorporated [γ-³³P]ATP.

  • Detection : The amount of radioactivity incorporated into the substrate, which is captured on the filter, is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating : HeLa cells are seeded into a 96-well opaque-walled plate and incubated to allow for cell attachment.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (CFI-001, CFI-002, CFI-003) and incubated for a specified period (e.g., 48 hours).

  • Reagent Addition : An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

  • Incubation and Signal Stabilization : The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection : The luminescence is measured using a luminometer.

  • Data Analysis : The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizing Experimental and Biological Contexts

To further clarify the processes and potential biological implications of these cross-reactivity studies, the following diagrams are provided.

G cluster_prep Preparation cluster_execution Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Compound Incubation Compound_Prep->Incubation Assay_Plates Assay Plate Preparation (Kinase or Cells) Assay_Plates->Incubation Reaction Enzymatic Reaction / Cell Treatment Incubation->Reaction Detection Signal Detection (Radioactivity / Luminescence) Reaction->Detection Data_Analysis Data Analysis (IC50 / CC50 Determination) Detection->Data_Analysis

General workflow for in vitro cross-reactivity screening.

G CFI_Compound CFI Compound Primary_Target Primary Target Kinase CFI_Compound->Primary_Target Inhibition Off_Target_A Off-Target Kinase A CFI_Compound->Off_Target_A Inhibition (Cross-reactivity) Off_Target_C Off-Target Kinase C CFI_Compound->Off_Target_C Inhibition (Cross-reactivity) Downstream_Signal Desired Therapeutic Effect Primary_Target->Downstream_Signal Pathway Modulation Adverse_Effect_A Adverse Effect A Off_Target_A->Adverse_Effect_A Pathway Dysregulation Adverse_Effect_C Adverse Effect C Off_Target_C->Adverse_Effect_C Pathway Dysregulation

Hypothetical signaling pathways affected by cross-reactivity.

Benchmarking 2-Chloro-1-(3-fluorophenyl)ethanone: A Comparative Guide for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials and key intermediates is a critical decision that significantly impacts the efficiency, scalability, and cost-effectiveness of a drug synthesis campaign. This guide provides an objective comparison of 2-chloro-1-(3-fluorophenyl)ethanone and its analogs against alternative intermediates in the synthesis of the antiplatelet drug Ticagrelor, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Intermediates for Ticagrelor

The synthesis of Ticagrelor can be approached through various strategic disconnections, leading to different key intermediates. Here, we compare the route commencing with a substituted chloroacetophenone against a common alternative approach that builds the core heterocyclic structure from different starting materials.

ParameterRoute A: Chloroacetophenone IntermediateRoute B: Alternative Intermediate (Thiobarbituric Acid Derivative)
Key Intermediate (S)-2-chloro-1-(3,4-difluorophenyl)ethanol2-(propylsulfanyl)pyrimidine-4,6-diol
Starting Materials 2-chloro-1-(3,4-difluorophenyl)ethanoneThiobarbituric acid, Alkyl halide
Key Transformation Asymmetric reduction of the ketoneCondensation and cyclization reactions
Reported Overall Yield High conversion in the initial reduction step (e.g., 99.2% conversion)[1]Overall yields for multi-step syntheses are variable, with one reported process achieving a 65% overall yield.[2]
Chirality Introduction Early-stage via asymmetric reductionTypically introduced later in the synthesis
Process Safety & Reagents The initial Friedel-Crafts acylation to prepare the chloroacetophenone can involve hazardous reagents like aluminum chloride. The subsequent biocatalytic reduction is generally considered a green and safe method.Can involve hazardous reagents such as phosphorus oxychloride and requires careful control of reaction conditions, especially during nitration steps.[2][3]
Scalability The biocatalytic step is highly scalable. The initial synthesis of the chloroacetophenone is a standard industrial process.Multi-step syntheses can present scalability challenges, including purification of multiple intermediates.
Purity & Byproducts The biocatalytic reduction offers high enantiomeric purity.[1] Byproducts in the Friedel-Crafts acylation need to be controlled.The formation of impurities, such as dimers and regioisomers, can be a significant issue that requires careful optimization and purification.[4]

Experimental Protocols

Route A: Synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol via Biocatalytic Reduction

This protocol is adapted from a patented method for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.[1]

Materials:

  • 2-chloro-1-(3,4-difluorophenyl)ethanone

  • Isopropanol

  • Tris-HCl buffer (0.1 M, pH 7.0)

  • Ketoreductase (e.g., KRED from Lactobacillus kefiri)

  • NAD+ (or NADPH)

Procedure:

  • In a suitable reaction vessel, dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in isopropanol.

  • Add the Tris-HCl buffer to the solution with stirring.

  • To the biphasic mixture, add the ketoreductase enzyme and the NAD+ cofactor.

  • Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical method, such as HPLC.

  • Upon completion (typically >99% conversion), the product, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, can be extracted using an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the chiral alcohol.

Route B: Representative Synthesis of a Key Ticagrelor Intermediate without a Chloroacetophenone

This protocol outlines a key step in an alternative synthesis of Ticagrelor, focusing on the formation of the triazolopyrimidine core. This is a generalized representation based on several reported syntheses.[2][5]

Materials:

  • 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

  • (1R,2S,3R,5S)-3-(aminomethyl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol derivative

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the cyclopentane derivative in the chosen solvent in a reaction vessel.

  • Add the base (TEA or DIPEA) to the solution.

  • Add the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to yield the condensed intermediate.

Signaling Pathway and Experimental Workflow

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor on platelets. The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation and aggregation. Ticagrelor blocks this process, thereby reducing the risk of thrombotic events.[6][7][8]

Ticagrelor_Mechanism_of_Action cluster_platelet Platelet cluster_downstream Downstream Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Inhibits (Allosteric) Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation cAMP->Platelet_Activation Inhibits PI3K->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation

Caption: Mechanism of action of Ticagrelor on the P2Y12 signaling pathway.

The following diagram illustrates a generalized workflow for the synthesis and purification of a key chiral intermediate using the chloroacetophenone route.

Synthesis_Workflow Start 2-Chloro-1-(3,4-difluorophenyl)ethanone Reduction Asymmetric Biocatalytic Reduction (Ketoreductase, Cofactor) Start->Reduction Workup Reaction Quench & Liquid-Liquid Extraction Reduction->Workup Purification Chromatographic Purification (Optional) Workup->Purification Analysis Purity & Enantiomeric Excess Analysis (HPLC, Chiral HPLC) Purification->Analysis Final_Product (S)-2-chloro-1-(3,4-difluorophenyl)ethanol Analysis->Final_Product

Caption: Workflow for the synthesis of a chiral alcohol intermediate.

Conclusion

The use of 2-chloro-1-(3,4-difluorophenyl)ethanone as a precursor for a key intermediate in the synthesis of Ticagrelor presents a compelling case for the utility of substituted chloroacetophenones in drug discovery. The ability to introduce chirality early and with high selectivity through biocatalysis is a significant advantage, potentially streamlining the overall synthesis and reducing the burden of chiral purification in later stages.

Alternative routes, while also viable, may present challenges in terms of step economy, reagent safety, and impurity profiles. The choice of synthetic strategy will ultimately depend on a variety of factors, including the specific capabilities of the manufacturing facility, cost of raw materials, and the desired purity of the final active pharmaceutical ingredient. This guide provides a foundational comparison to aid researchers in making these critical decisions.

References

Navigating the Analytical Landscape: A Comparative Guide to Quantifying 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chemical entities is a cornerstone of successful research. This guide provides a comparative overview of analytical methodologies suitable for the quantification of 2-Chloro-1-(3-fluorophenyl)ethanone, a halogenated aromatic ketone. While specific validated public data for this compound is limited, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The experimental protocols and expected performance data are extrapolated from established methods for structurally similar compounds, offering a solid foundation for method development and validation.

Comparing Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique, making it highly suitable for routine quality control and quantification. A reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective approach for aromatic ketones.

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and specificity. This makes it the preferred method for identifying unknown impurities, conducting trace-level analysis, and for confirmatory testing, leveraging its ability to provide structural information through mass fragmentation patterns.[1]

Proposed Analytical Methods and Expected Performance

The following tables summarize the proposed experimental protocols and the expected quantitative performance for HPLC and GC-MS methods for the analysis of this compound. These are based on typical performance characteristics observed for analogous compounds.

Table 1: Comparison of Proposed Chromatographic Methods

ParameterHPLC MethodGC-MS Method
Instrumentation HPLC with UV-Vis DetectorGas Chromatograph with Mass Spectrometer
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)Non-polar capillary (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas Acetonitrile and WaterHelium
Detection UV at ~254 nmMass Spectrometry (Electron Ionization)
Key Advantages Robust, cost-effective, ideal for routine QC.High sensitivity, high specificity, impurity identification.

Table 2: Expected Quantitative Performance Data

ParameterHPLC Method (Expected)GC-MS Method (Expected)Acceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for API assay
Precision (%RSD) - Repeatability < 1.0%< 1.5%≤ 2.0%
Precision (%RSD) - Intermediate < 2.0%< 2.5%≤ 2.0%
Limit of Detection (LOD) ~0.01 µg/mL< 1 ppm-
Limit of Quantitation (LOQ) ~0.03 µg/mL~3 ppm-

Note: The performance data presented are illustrative, based on typical values for similar analytical methods, and should be confirmed during formal method validation.[1][2]

Detailed Experimental Protocols

The following are detailed, proposed methodologies for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30°C.[1]

  • Detection Wavelength : 254 nm.[1]

  • Injection Volume : 10 µL.[1]

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Standard Preparation : Prepare a reference standard solution of known purity at the same concentration as the sample.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3][4]

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature : 280°C.[1]

  • Injection Mode : Splitless.[1]

  • Oven Temperature Program :

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[1]

  • MS Transfer Line Temperature : 280°C.[1]

  • Ion Source Temperature : 230°C.[1]

  • Ionization Energy : 70 eV.[4]

  • Mass Range : m/z 40-400.[4]

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane.[4]

Workflow for Analytical Method Validation

The validation of an analytical method is a critical step to ensure that the method is suitable for its intended purpose. The process involves a series of experiments designed to evaluate the performance characteristics of the method.[5] The logical workflow for this process is illustrated below.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting Define_Objectives Define Method Objectives (Attribute, Use, Criteria) Select_Method Select Analytical Method (e.g., HPLC, GC-MS) Define_Objectives->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Prepare_Samples Prepare Standards & Samples Develop_Protocol->Prepare_Samples Perform_Tests Perform Validation Tests (Linearity, Accuracy, Precision, etc.) Prepare_Samples->Perform_Tests Analyze_Data Analyze Data & Compare to Criteria Perform_Tests->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Workflow for the validation of an analytical method.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloro-1-(3-fluorophenyl)ethanone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 2-Chloro-1-(3-fluorophenyl)ethanone-based compounds, a class of molecules with potential therapeutic applications. Due to the limited availability of direct comparative studies on a homologous series of these specific compounds, this guide synthesizes available data on structurally related α-chloroacetophenones to provide insights into their potential biological activities. The information presented herein is intended to serve as a resource for researchers investigating the structure-activity relationships and therapeutic potential of this chemical class.

In Vitro Efficacy

The in vitro efficacy of 2-chloro-1-phenylethanone derivatives is often evaluated through cytotoxicity assays against various cell lines and antimicrobial susceptibility testing. The presence of the α-chloro ketone moiety confers alkylating properties to these molecules, which is a key determinant of their biological activity.

Cytotoxicity Data

While specific data for a series of this compound-based compounds is not available in the public domain, the following table summarizes the cytotoxicity of the parent compound, 2-chloroacetophenone (CN), to provide a baseline for comparison. The cytotoxic potential is expected to be influenced by the substitution pattern on the phenyl ring.

CompoundCell LineAssayIC50 ValueReference
2-Chloroacetophenone (CN)Human skin fibroblastsMTS assayNot explicitly defined as IC50, but cytotoxicity observed[1]
2-Chloroacetophenone (CN)Human liver derived (HepG2)MTS assayNot explicitly defined as IC50, but cytotoxicity observed[1]
2-Chloroacetophenone (CN)Human lung derived (A549)MTS assayNot explicitly defined as IC50, but cytotoxicity observed[1]

Note: The referenced study evaluated cytotoxicity but did not provide specific IC50 values for 2-chloroacetophenone.

Antimicrobial Activity

The antimicrobial properties of chloro- and fluoro-substituted aromatic compounds have been investigated. For instance, fluorinated analogs of chloramphenicol have shown considerable in vitro activity against resistant bacterial strains[2]. Similarly, the presence of chloro and fluoro groups in other heterocyclic compounds has been shown to influence their antibacterial activity[3][4]. While specific minimum inhibitory concentration (MIC) data for a series of this compound-based compounds is not available, the data on related compounds suggests potential for antimicrobial efficacy. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae[5].

In Vivo Efficacy and Toxicity

In vivo data for 2-chloro-1-phenylethanone derivatives is primarily focused on the toxicity of the parent compound, 2-chloroacetophenone (CN), which has been used as a riot control agent.

Acute Toxicity Data

The following table summarizes acute toxicity data for 2-chloroacetophenone. It is important to note that these values reflect high-dose exposures and are indicative of the compound's potential toxicity.

CompoundSpeciesRoute of AdministrationToxicity MetricValueReference
2-Chloroacetophenone (CN)HumanInhalationIntolerable concentration31 mg/m³ (after 3 minutes)[6]
2-Chloroacetophenone (CN)HumanInhalationEstimated lethal concentration~160 mg/m³ (for <20 min)[6]
2-Chloroacetophenone (CN)RatIntravenousLD50-[7]
2-Chloroacetophenone (CN)RatIntraperitonealLD50-[7]
2-Chloroacetophenone (CN)RatOralLD50-[7]
2-Chloroacetophenone (CN)MouseInhalationRD506.2 mg/m³[6]

Note: Specific LD50 values from the comparative toxicity study were not detailed in the abstract.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[8][9][10][11]

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8][9]

  • Test compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include control wells with vehicle (e.g., DMSO) at the same concentration as the test wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[8]

  • Incubation with MTT: Incubate the plate at 37°C for 1-4 hours.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[9]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium[13]

  • Test compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test bacteria in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[12] This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[13]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[12]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as detected by the unaided eye.[12][13]

Mandatory Visualizations

Signaling Pathway of Cytotoxicity

The primary mechanism of action for α-haloketones is believed to be their function as alkylating agents.[17] The electrophilic α-carbon is susceptible to nucleophilic attack by functional groups present in biological macromolecules.

G cluster_cell Cellular Environment Alpha_Halo_Ketone 2-Chloro-1-(3-fluorophenyl) ethanone-based Compound Biological_Nucleophile Biological Nucleophiles (e.g., Cys, His in proteins, DNA bases) Alpha_Halo_Ketone->Biological_Nucleophile Nucleophilic Attack (SN2) Covalent_Adduct Covalent Adduct Formation Functional_Disruption Disruption of Macromolecule Function (e.g., Enzyme Inhibition, DNA Damage) Covalent_Adduct->Functional_Disruption Cellular_Stress Cellular Stress Response Functional_Disruption->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Proposed mechanism of cytotoxicity for α-haloketone compounds.

Experimental Workflow for Efficacy Screening

The following diagram outlines a general workflow for the initial screening of this compound-based compounds for their in vitro efficacy.

G Start Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) In_Vitro_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Broth Microdilution) In_Vitro_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Studies Further In Vivo Studies (Toxicity and Efficacy Models) Lead_Identification->Further_Studies

Caption: General workflow for in vitro efficacy screening.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-1-(3-fluorophenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-1-(3-fluorophenyl)ethanone, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Core Principles of Disposal

Essential Safety and Disposal Information

The following table summarizes key safety and logistical data for the handling and disposal of this compound and structurally similar compounds.

ParameterGuideline
Primary Disposal Method Burn in a chemical incinerator with an afterburner and scrubber.[1]
Alternative Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Container Management Keep in suitable, closed, and properly labeled containers for disposal.[1]
Spill Cleanup In case of a spill, contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a designated container for disposal in accordance with local regulations.[1]
Environmental Precautions Do not allow the product to enter drains, sewer systems, or waterways.[2][3]
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
Handling Area All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This step-by-step process ensures that all safety and regulatory considerations are met.

Disposal Workflow for this compound A Generated Waste: This compound B Segregate from incompatible waste streams A->B C Package in a compatible, sealed, and clearly labeled container B->C D Store in a designated, well-ventilated, and secure hazardous waste area C->D E Contact a licensed hazardous waste disposal company D->E F Arrange for waste pickup and transportation E->F G Ensure proper documentation (e.g., waste manifest) F->G H Final Disposal: High-temperature incineration G->H

Caption: A step-by-step workflow for the safe and compliant disposal of this compound.

Experimental Protocols for Disposal

As a halogenated ketone, this compound's disposal requires specialized facilities. There are no standard, widely accepted experimental protocols for the on-site neutralization or chemical degradation of this compound that can be safely performed in a typical laboratory setting. The reactivity of α-haloketones presents potential hazards, and incomplete reactions could generate equally or more hazardous byproducts.[5] Therefore, all disposal must be handled by certified professionals.

References

Essential Safety and Operational Guide for 2-Chloro-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-1-(3-fluorophenyl)ethanone. The following procedures are based on safety data sheets for structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous chemicals. They are typically toxic if swallowed, cause skin and eye irritation, and may lead to respiratory irritation and allergic skin reactions.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or latex), a full-length lab coat worn closed with sleeves down, and closed-toe shoes.[4][5] Consider fire/flame resistant and impervious clothing.[1]Handle with gloves that have been inspected prior to use.[3]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]NIOSH (US) or EN 149 (EU) approved respirators.

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent exposure and accidents. The following step-by-step procedures should be followed:

Experimental Workflow:

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available and inspected for integrity.

  • Handling:

    • Conduct all procedures involving this compound within a chemical fume hood to minimize inhalation risk.[4]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Wash hands thoroughly after handling the compound.[1][2]

  • Storage:

    • Store in a tightly closed, properly labeled container.[2][7]

    • Keep in a cool, dry, and well-ventilated place.[2]

    • Store locked up and away from incompatible materials.[1][2][6]

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling (in fume hood) cluster_post 3. Post-Handling & Storage prep1 Verify fume hood functionality prep2 Inspect and don all required PPE prep1->prep2 handle1 Transfer/weigh chemical prep2->handle1 handle2 Perform experimental procedure handle1->handle2 post1 Securely close and label container handle2->post1 post2 Store in designated cool, dry, ventilated area post1->post2 post3 Decontaminate work area post2->post3 post4 Properly doff and dispose of/clean PPE post3->post4

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Method
Unused/Surplus Chemical Offer to a licensed hazardous waste disposal company.[4] The recommended method is high-temperature incineration in a facility with an afterburner and scrubber.[4]
Contaminated Materials (e.g., gloves, wipes) Collect in a suitable, closed, and labeled container for disposal by a licensed hazardous waste disposal company.[4]
Empty Containers Handle uncleaned containers as you would the product itself. Do not reuse. Dispose of through a licensed hazardous waste disposal company.

Disposal Workflow:

In case of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[4] Place the collected material in a suitable container for disposal.[4] Do not let the product enter drains.[4] All disposal activities must adhere to federal, state, and local regulations.

Disposal Workflow for this compound

cluster_waste_gen 1. Waste Generation cluster_segregation 2. Segregation & Packaging cluster_disposal 3. Disposal waste1 Generated Waste: This compound and contaminated materials seg1 Segregate from other waste streams waste1->seg1 seg2 Package in a compatible, sealed, and clearly labeled container seg1->seg2 disp1 Contact a licensed hazardous waste disposal company seg2->disp1 disp2 Arrange for pickup and transport disp1->disp2 disp3 Ensure proper documentation is completed disp2->disp3

Caption: A workflow for the compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.